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  • Product: 10H-1,2,5-Oxadiazolo[3,4-a]carbazole
  • CAS: 256348-47-7

Core Science & Biosynthesis

Foundational

Structural Elucidation and Molecular Dynamics of 10H-1,2,5-Oxadiazolo[3,4-a]carbazole: A Comprehensive Technical Guide

Executive Summary The compound 10H-1,2,5-Oxadiazolo[3,4-a]carbazole (CAS: 256348-47-7) represents a highly specialized tetracyclic heterocyclic system[1]. By fusing an electron-rich carbazole core with an electron-withdr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 10H-1,2,5-Oxadiazolo[3,4-a]carbazole (CAS: 256348-47-7) represents a highly specialized tetracyclic heterocyclic system[1]. By fusing an electron-rich carbazole core with an electron-withdrawing 1,2,5-oxadiazole (furazan) ring, this molecule forms a rigid, highly planar push-pull architecture. Such structural motifs are of intense interest in the development of energetic materials, high-efficiency organic light-emitting diodes (OLEDs), and novel pharmacological scaffolds[2].

As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating framework for characterizing this compound. Because the physicochemical behavior of fused furazano-carbazoles is dictated by their solid-state packing and solution-phase dynamics, this guide details the exact methodologies required for single-crystal X-ray diffraction (XRD) and Molecular Dynamics (MD) simulations[3].

Part 1: Crystallographic Profiling and Solid-State Architecture

Mechanistic Insights into Crystal Packing

The 1,2,5-oxadiazole (furazan) ring is inherently planar, a feature that extends across the entire conjugated carbazole backbone[4]. The presence of the 10H-pyrrole nitrogen introduces a critical hydrogen-bond donor, while the furazan nitrogens and oxygen serve as potent acceptors. Consequently, the crystal lattice is primarily driven by strong intermolecular N−H⋯N or N−H⋯O hydrogen bonding, coupled with extensive π−π stacking of the aromatic cores[5]. Understanding this causality is vital: the dense packing achieved through these interactions is precisely what imparts high thermal stability and density to furazan derivatives[6].

Self-Validating Protocol: Single-Crystal X-ray Diffraction

To accurately resolve the electron density of the N−O−N linkage—which is prone to thermal smearing—data collection must be performed at cryogenic temperatures (typically 100 K).

Step-by-Step Methodology:

  • Crystallization (Slow Diffusion): Dissolve 10 mg of high-purity (>99%) 10H-1,2,5-Oxadiazolo[3,4-a]carbazole in 1 mL of dichloromethane (DCM). Carefully layer 3 mL of n-hexane over the solution in a narrow crystallization tube.

    • Causality: Slow diffusion prevents the kinetic trapping of metastable polymorphs, ensuring the thermodynamic optimization of the crystal lattice.

  • Crystal Harvesting: Select a single, defect-free crystal (approx. 0.2×0.2×0.1 mm) under a polarized light microscope. Mount it on a MiTeGen loop using perfluoropolyether oil and immediately transfer it to a 100 K nitrogen cold stream.

  • Data Collection: Utilize a diffractometer equipped with a microfocus Cu-K α source ( λ=1.54184 Å). Collect a full sphere of data utilizing ω and ϕ scans.

  • Structure Solution & Refinement: Solve the phase problem using intrinsic phasing (SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL).

    • Self-Validation Check: Ensure the Goodness-of-Fit (S) approaches 1.0 and the final R1​ value is <0.05 . Inspect the residual electron density map ( Fobs​−Fcalc​ ); the highest peak should be <0.5e−/A˚3 , confirming no missing atoms or severe disorder.

XrayWorkflow N1 Compound Synthesis & Purification (>99%) N2 Slow Diffusion Crystallization N1->N2 QC: LC-MS/NMR N3 Single Crystal X-ray Diffraction (100 K) N2->N3 Crystal Selection N4 Phase Problem Solution (Intrinsic Phasing) N3->N4 Data Reduction N5 Anisotropic Refinement (SHELXL) N4->N5 Initial Model N6 Packing Analysis & Hydrogen Bonding N5->N6 R1 < 0.05 QC

Caption: Self-validating crystallographic workflow for 10H-1,2,5-Oxadiazolo[3,4-a]carbazole.

Part 2: Molecular Dynamics (MD) Simulations

Force Field Parameterization

Standard force fields (like CHARMM36 or OPLS-AA) often lack accurate parameters for the highly delocalized N−O−N system of the oxadiazole ring fused to a carbazole[6]. Using default parameters will result in unphysical ring puckering.

  • Causality: To capture the rigid planarity and correct electrostatic potential of the molecule, you must derive Restrained Electrostatic Potential (RESP) charges using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level before initiating the MD run.

Self-Validating Protocol: Solution-Phase MD
  • Topology Generation: Optimize the crystal structure geometry using Gaussian. Generate the topology using LigParGen or CGenFF, replacing default charges with your custom DFT-derived RESP charges.

  • System Solvation: Place the molecule in a cubic simulation box, ensuring a minimum distance of 1.0 nm between the solute and the box edges. Solvate with the TIP3P water model.

  • Energy Minimization: Run a steepest descent minimization for 5,000 steps.

    • Self-Validation Check: The maximum force ( Fmax​ ) must drop below 1000 kJ/mol/nm, ensuring no steric clashes exist between the solute and solvent.

  • Equilibration (NVT & NPT):

    • Run a 100 ps NVT ensemble (constant Number of particles, Volume, Temperature) at 300 K using a V-rescale thermostat to stabilize the temperature.

    • Follow with a 100 ps NPT ensemble (constant Pressure) using a Parrinello-Rahman barostat at 1 bar.

  • Production Run: Execute a 100 ns production run using the leap-frog integrator (2 fs time step). Constrain all bonds involving hydrogen using the LINCS algorithm.

MDPipeline M1 DFT Geometry Opt. & RESP Charges M2 System Solvation (TIP3P Water Box) M1->M2 Custom Topology M3 Energy Minimization (Steepest Descent) M2->M3 Ion Addition M4 NVT/NPT Equilibration (Position Restraints) M3->M4 Fmax < 1000 M5 Production MD Run (100+ ns) M4->M5 Density Plateau M6 Trajectory Analysis (RMSD, RMSF, H-Bonds) M5->M6 Trajectory Data

Caption: Molecular Dynamics simulation pipeline utilizing custom RESP charge parameterization.

Part 3: Quantitative Data Summaries

To facilitate rapid experimental setup, the expected crystallographic and computational parameters are summarized below, extrapolated from validated data on structurally homologous furazano-carbazole and oxadiazole systems[2][3][4].

Table 1: Expected Crystallographic Parameters

ParameterExpected Value / RangeScientific Rationale
Crystal System Monoclinic or OrthorhombicTypical for planar, highly conjugated fused heterocycles.
Space Group P21​/c or Pbca Driven by centrosymmetric π−π stacking and H-bonding networks.
Density ( ρcalc​ ) 1.45−1.65 g/cm3 Furazan rings significantly increase crystal density compared to parent carbazoles.
Torsion Angle (Core) <2.0∘ The [3,4-a] fusion enforces strict coplanarity across the tetracyclic system.

Table 2: MD Simulation Protocol Parameters

MD ParameterSettingAlgorithmic Choice
Force Field CHARMM36 / OPLS-AAExcellent for aromatic heterocycles (with custom RESP charges).
Water Model TIP3PStandard 3-site model, balances computational cost and accuracy.
Thermostat V-rescale (300 K)Provides correct kinetic energy distribution without dampening dynamics.
Barostat Parrinello-Rahman (1 bar)Yields true NPT ensemble fluctuations, crucial for density equilibration.
Electrostatics PME (Particle Mesh Ewald)Accurately handles long-range electrostatic interactions in periodic boundaries.

References

  • [10H-1,2,5-噁二唑并[3,4-a]咔唑]CAS号256348-47-7相关化工产品. chemsrc.com.
  • Crystal Structures of Furazanes. MDPI.
  • Computer Simulation of Crystal Structure for Three Furazan Derivatives. ACS Publications.
  • Crystallography-guided discovery of carbazole-based retinoic acid-related orphan receptor gamma-t (RORγt) modulators. PMC.
  • 4,7-Di(9H-carbazol-9-yl)-[1,2,5]oxadiazolo[3,4-d]pyridazine. MDPI.
  • (IUCr) Structure of (17α)-androstano[3,4-c][1,2,5]oxadiazole-17-ol (HS963). IUCr.

Sources

Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of 10H-1,2,5-Oxadiazolo[3,4-a]carbazole Derivatives

Introduction: The Emergence of Fused Heterocyclic Systems The fusion of carbazole, a well-known electron-rich moiety, with an electron-deficient 1,2,5-oxadiazole (furazan) ring gives rise to the 10H-1,2,5-Oxadiazolo[3,4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emergence of Fused Heterocyclic Systems

The fusion of carbazole, a well-known electron-rich moiety, with an electron-deficient 1,2,5-oxadiazole (furazan) ring gives rise to the 10H-1,2,5-Oxadiazolo[3,4-a]carbazole scaffold. This unique combination creates a donor-acceptor (D-A) architecture, a structural motif of significant interest in materials science and medicinal chemistry. These derivatives are being explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), owing to their anticipated photophysical properties and high charge carrier mobility.[1][2] In drug development, the carbazole nucleus is a key pharmacophore in a variety of biologically active compounds, and its fusion with other heterocyclic rings can modulate this activity.[3][4]

The precise elucidation of the molecular structure and a deep understanding of the electronic properties of newly synthesized derivatives are paramount to establishing structure-property relationships and guiding the rational design of next-generation materials and therapeutics. Spectroscopic analysis provides the foundational data for this characterization. This technical guide offers a comprehensive overview of the primary spectroscopic techniques and computational methods employed to unequivocally characterize derivatives of the 10H-1,2,5-Oxadiazolo[3,4-a]carbazole core, grounded in field-proven insights and established protocols.

The Synergy of Spectroscopic Techniques: A Holistic Approach

No single technique can fully define the complex nature of these fused heterocyclic systems. A multi-faceted approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and UV-Visible/Fluorescence spectroscopy, is essential. This is often augmented by computational modeling to provide a predictive framework and deeper insight into the observed properties.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic & Computational Characterization cluster_analysis Data Integration & Final Structure New_Derivative New 10H-1,2,5-Oxadiazolo[3,4-a]carbazole Derivative NMR NMR Spectroscopy (¹H, ¹³C, 2D) New_Derivative->NMR MS Mass Spectrometry (LRMS, HRMS) UV_Fluorescence UV-Vis & Fluorescence (Absorption, Emission, Quantum Yield) Computational Computational Modeling (DFT, TD-DFT) Data_Integration Integrated Data Analysis NMR->Data_Integration MS->Data_Integration UV_Fluorescence->Data_Integration Computational->Data_Integration Final_Structure Elucidated Structure & Property Profile Data_Integration->Final_Structure

Caption: Holistic workflow for the characterization of novel derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone for determining the precise molecular structure, including the position and nature of substituents on the fused ring system.[5]

Expertise & Causality: Experimental Choices

The selection of a suitable deuterated solvent is the first critical step. Chloroform-d (CDCl₃) is often a primary choice due to its excellent solubilizing power for many organic compounds. However, for more polar derivatives or to resolve overlapping signals, Dimethyl sulfoxide-d₆ (DMSO-d₆) or Acetone-d₆ may be required.[6] The choice is crucial as solvent can influence chemical shifts, particularly for protons involved in hydrogen bonding, such as the N-H proton of the carbazole moiety.[7][8]

Expected Spectral Features

The ¹H and ¹³C NMR spectra of 10H-1,2,5-Oxadiazolo[3,4-a]carbazole derivatives will be characterized by distinct regions:

  • Aromatic Region (¹H: ~7.0-9.0 ppm; ¹³C: ~110-150 ppm): The protons and carbons of the carbazole and any aromatic substituents will resonate in this region. The fusion of the oxadiazole ring introduces asymmetry, meaning that all aromatic protons on the carbazole core are expected to be chemically non-equivalent, leading to complex splitting patterns (doublets, triplets, or multiplets).

  • N-H Proton: The carbazole N-H proton typically appears as a broad singlet at a downfield chemical shift (>8.0 ppm), the exact position being highly dependent on solvent and concentration.[8]

  • Aliphatic Region: Protons and carbons of any alkyl substituents will appear in the upfield region of the spectra.

Table 1: Illustrative NMR Chemical Shift Ranges

NucleusFunctional GroupTypical Chemical Shift (ppm)Notes
¹HAromatic (Carbazole)7.0 - 8.5Complex multiplets due to fusion.
¹HN-H (Carbazole)> 8.0Often broad; position is solvent-dependent.
¹³CAromatic (Carbazole)110 - 145Quaternary carbons will appear at the lower field end.
¹³CC-N/C-O (Oxadiazole)140 - 160Highly deshielded due to electronegative atoms.
Advanced 2D NMR for Unambiguous Assignments

For complex derivatives, 1D NMR spectra can be insufficient for complete assignment. Two-dimensional (2D) NMR experiments are indispensable:

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, crucial for tracing the connectivity of protons on the aromatic rings.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon pairs (¹H-¹³C), allowing for the assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is vital for assigning quaternary (non-protonated) carbons and for confirming the connectivity between different fragments of the molecule, such as linking a substituent to the main scaffold.

Standardized Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Ensure the sample is of high purity (>95%) to avoid interference from impurities.[6]

    • Dissolve 5-10 mg of the derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Filter the solution into a standard 5 mm NMR tube if any particulate matter is present.

  • ¹H NMR Acquisition:

    • Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: Typically -2 to 12 ppm.[6]

    • Number of Scans: 8-16 scans are usually sufficient.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer Frequency: 100 MHz (for a 400 MHz ¹H instrument).

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets.[6]

    • Spectral Width: Typically 0 to 200 ppm.

    • Number of Scans: 256 to 1024 scans, or more, depending on concentration.

    • Relaxation Delay: 2-5 seconds.

Mass Spectrometry (MS): Confirming Molecular Identity

Mass spectrometry provides the molecular weight of the compound, which, when combined with high-resolution measurements, can determine the elemental formula—a critical piece of confirmatory evidence.

Expertise & Causality: Ionization Method Selection

The choice of ionization technique is dictated by the polarity and thermal stability of the derivative.

  • Electrospray Ionization (ESI): This is the preferred method for moderately polar compounds. It is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ or the sodiated adduct [M+Na]⁺ with minimal fragmentation, making it ideal for determining the molecular weight.[9]

  • Atmospheric Pressure Chemical Ionization (APCI): Suitable for less polar compounds that are not easily ionized by ESI. It can sometimes induce more in-source fragmentation than ESI.[9]

Fragmentation Patterns of Fused N-Heterocycles

While soft ionization is used to find the molecular ion, tandem MS (MS/MS) experiments can be performed to induce fragmentation and gain further structural information. For nitrogen-containing heterocycles, characteristic fragmentation pathways often involve the loss of small, stable neutral molecules like HCN or N₂.[10][11] The specific fragmentation pattern will be unique to the substitution pattern of the derivative and can be used as a fingerprint for identification.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a solvent compatible with the mobile phase, such as methanol or acetonitrile.

  • Chromatography (Optional but Recommended): Use of a liquid chromatography (LC) system prior to the mass spectrometer ensures that the analyzed sample is pure and separates it from any non-ionizable impurities. A C18 reversed-phase column is a common choice.[12]

  • Mass Spectrometry:

    • Ionization Mode: ESI in positive ion mode is typically the first choice.

    • Mass Analyzer: A high-resolution mass analyzer (e.g., TOF, Orbitrap) is crucial for obtaining accurate mass measurements (<5 ppm error), which allows for the unambiguous determination of the elemental formula.

    • Data Acquisition: Acquire a full scan spectrum to identify the molecular ion peak. If required, perform a product ion scan (MS/MS) on the isolated molecular ion to observe fragmentation.

UV-Vis and Fluorescence Spectroscopy: Probing the Electronic Landscape

These techniques provide critical insights into the electronic properties of the molecules, which are directly related to their potential applications in optoelectronics.

G cluster_workflow Photophysical Characterization Workflow Start Dissolve sample in various solvents UV_Vis Acquire UV-Vis Absorption Spectrum Start->UV_Vis Determine_LambdaMax Determine λmax(abs) UV_Vis->Determine_LambdaMax Fluorescence Excite at λmax(abs) Acquire Emission Spectrum Determine_LambdaMax->Fluorescence Determine_EmissionMax Determine λmax(em) Fluorescence->Determine_EmissionMax Quantum_Yield Measure Quantum Yield (Comparative Method) Determine_EmissionMax->Quantum_Yield Analyze Analyze Data: - Molar Absorptivity (ε) - Stokes Shift - Quantum Yield (Φ) - Solvatochromism Quantum_Yield->Analyze

Caption: Workflow for UV-Vis and Fluorescence Spectroscopy analysis.

Expertise & Causality: Electronic Transitions and Solvent Effects

The UV-Vis absorption spectra of these D-A systems are expected to show intense bands corresponding to π-π* transitions within the extended conjugated system.[13] The fusion of the electron-donating carbazole with the electron-withdrawing oxadiazole often leads to the appearance of an intramolecular charge transfer (ICT) band at longer wavelengths (lower energy).[1]

The choice of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol) is critical. A change in the position of the absorption or emission maxima with solvent polarity (solvatochromism) is a strong indicator of a significant change in the dipole moment upon electronic excitation, confirming the charge-transfer nature of the transition.[1]

Key Photophysical Parameters
  • Molar Absorptivity (ε): A measure of how strongly the compound absorbs light at a given wavelength. Determined using the Beer-Lambert law.

  • Stokes Shift: The difference in energy (or wavelength) between the absorption maximum (λ_max_abs) and the emission maximum (λ_max_em). A large Stokes shift is often desirable for applications like fluorescence microscopy.[13]

  • Fluorescence Quantum Yield (Φ_F_): The ratio of photons emitted to photons absorbed. This parameter quantifies the efficiency of the fluorescence process and is crucial for applications in OLEDs and bio-imaging.[13][14]

Table 2: Typical Photophysical Properties and Their Significance

ParameterSymbolTypical RangeSignificance
Absorption Max.λ_max_abs300 - 450 nmIndicates energy of the S₀→S₁ transition.
Molar Absorptivityε10⁴ - 10⁵ M⁻¹cm⁻¹High values indicate efficient light absorption.
Emission Max.λ_max_em400 - 600 nmColor of emitted light.
Stokes ShiftΔλ50 - 150 nmLarge shifts minimize self-absorption.[13]
Quantum YieldΦ_F_0.1 - 0.9Efficiency of light emission; critical for device performance.
Experimental Protocol: UV-Vis and Fluorescence
  • Sample Preparation: Prepare a stock solution of the compound in a high-purity spectroscopic grade solvent (e.g., CH₂Cl₂). From this, prepare a series of dilute solutions (typically 10⁻⁵ to 10⁻⁶ M) to ensure the absorbance is within the linear range of the spectrophotometer (ideally < 0.1 for fluorescence measurements to avoid inner filter effects).

  • UV-Vis Absorption:

    • Use a dual-beam spectrophotometer.

    • Record the spectrum from ~250 nm to 700 nm in a 1 cm path length quartz cuvette.

    • Use the pure solvent as a blank.

    • Identify the wavelength of maximum absorbance (λ_max_abs).

  • Fluorescence Emission:

    • Use a spectrofluorometer.

    • Set the excitation wavelength to the λ_max_abs determined from the UV-Vis spectrum.

    • Scan the emission spectrum from a wavelength slightly longer than the excitation wavelength to ~800 nm.

    • Use a quartz cuvette with four polished sides.[15]

  • Quantum Yield Determination (Comparative Method):

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the unknown sample and a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F_ = 0.55).[13]

    • The quantum yield of the sample (Φ_s_) is calculated using the following equation: Φ_s_ = Φ_r_ * (I_s_ / I_r_) * (A_r_ / A_s_) * (n_s_² / n_r_²) where s denotes the sample, r denotes the reference, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Computational Chemistry: A Predictive and Confirmatory Tool

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools that complement experimental results.

Expertise & Causality: Method and Basis Set Selection
  • DFT: Used to optimize the ground-state geometry of the molecule and to calculate electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[16][17] The HOMO-LUMO energy gap is a key parameter that correlates with the molecule's electronic transitions and chemical stability.[2][18]

  • TD-DFT: Used to predict the electronic absorption spectra (UV-Vis) by calculating the energies of excited states. This can help in assigning the nature of the observed experimental transitions (e.g., π-π* vs. ICT).[18]

  • Methodology: A common approach involves using a hybrid functional like B3LYP or CAM-B3LYP in conjunction with a Pople-style basis set such as 6-31G(d,p) or larger, which provides a good balance of accuracy and computational cost for organic molecules.[2][16][18]

Synergy with Experimental Data

Computational results are not a replacement for experimental data but a powerful aid for interpretation.

  • NMR: Calculated ¹³C and ¹H chemical shifts can be correlated with experimental values to aid in the assignment of complex spectra.

  • UV-Vis: Predicted absorption maxima from TD-DFT can confirm the assignment of experimental absorption bands.[18]

  • Electronic Properties: The calculated HOMO and LUMO energy levels can be correlated with electrochemical data (e.g., from cyclic voltammetry) to validate the computational model.

Conclusion

The comprehensive characterization of 10H-1,2,5-Oxadiazolo[3,4-a]carbazole derivatives requires a synergistic application of advanced spectroscopic and computational techniques. NMR spectroscopy serves as the definitive tool for structural elucidation, while mass spectrometry provides unequivocal confirmation of the molecular formula. UV-Vis and fluorescence spectroscopy, interpreted with the aid of computational modeling, reveal the intricate electronic landscape of these promising donor-acceptor systems. By following the integrated workflows and protocols outlined in this guide, researchers can establish robust structure-property relationships, accelerating the discovery and development of novel materials and therapeutic agents based on this versatile heterocyclic scaffold.

References

  • An In-depth Technical Guide on the NMR Spectroscopic Data of Benzo[c]carbazoles - Benchchem.
  • Nitrogen-Containing Heterocyclic Compounds | Request PDF - ResearchGate.
  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry - MDPI.
  • MASS SPECTRA OF NITROGEN HETEROCYCLES - By CS BARNES,? EJ HALBERT,? RJ GOLDSACK,? and JG WILSON - ConnectSci.
  • (a) The ¹H NMR spectra of 2.0 mg carbazole with increasing... - ResearchGate.
  • Carbazole derivatives: Synthesis, spectroscopic characterization, antioxidant activity, molecular docking study, and the quantum chemical calculations.
  • Synthesis, photophysical and nonlinear optical properties of[6][7][10] oxadiazolo[3,4-b]pyrazine-based. Available from: _

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC.
  • Fluorescent heterocycles: Recent trends and new developments - ResearchGate.
  • Understanding the interaction mechanism of carbazole/anthracene with N , N -dimethylformamide: NMR study substantiated carbazole separation - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D2IM00020B.
  • Exploration of electronic properties, radical scavenging activity and QSAR of oxadiazole derivatives by molecular docking and first-principles approaches - PMC.
  • Synthesis and Characterization of some 1, 3, 4- oxadiazole Compounds Derived from 9H-Carbazole.
  • First principles study of electronic and nonlinear optical properties of A–D–π–A and D–A–D–π–A configured compounds containing novel quinoline–carbazole derivatives - PMC.
  • Combining UV-Vis and Fluorescence Spectroscopy for Optimal Results | Biocompare.
  • Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine.
  • Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. - JournalsPub.
  • A Comparative Computational Analysis of the Electronic Properties of 1H-Dibenzo[a,i]carbazole and its Analogs - Benchchem.
  • Computational and infrared spectroscopic investigations of N-substituted carbazoles.
  • (PDF) Investigation on Synthetic and Computational Studies of Carbazole Dertivates.

Sources

Foundational

Whitepaper: A Computational Modeling Guide to the Receptor Binding of 10H-1,2,5-Oxadiazolo[3,4-a]carbazole

Abstract: This technical guide provides a comprehensive, in-depth methodology for the computational modeling of the receptor binding characteristics of 10H-1,2,5-Oxadiazolo[3,4-a]carbazole, a novel heterocyclic compound...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive, in-depth methodology for the computational modeling of the receptor binding characteristics of 10H-1,2,5-Oxadiazolo[3,4-a]carbazole, a novel heterocyclic compound with significant therapeutic potential. Carbazole derivatives have garnered substantial interest in medicinal chemistry for their diverse biological activities, including anticancer and neuropharmacological effects.[1][2] This document, intended for researchers, computational chemists, and drug development professionals, delineates a complete in silico workflow. We move beyond a simple recitation of steps to explain the scientific rationale behind critical methodological choices. The guide covers ligand and receptor preparation, the application of molecular docking to predict binding poses, and the use of all-atom molecular dynamics simulations to understand the dynamic nature of the protein-ligand complex. Furthermore, we detail post-simulation analyses, including binding free energy calculations and predictive ADMET profiling, to build a holistic view of the compound's potential as a therapeutic agent. Each protocol is designed as a self-validating system, grounded in established scientific principles and supported by authoritative references.

Introduction: The Scientific Rationale

The Carbazole Scaffold: A Privileged Structure in Medicinal Chemistry

The carbazole ring system is a prominent scaffold in numerous natural alkaloids and synthetic compounds, recognized for its rigid, planar structure and rich electronic properties.[3][4] These features allow it to engage in potent π-π stacking interactions with aromatic residues in biological targets. Consequently, carbazole derivatives have been successfully developed as anticancer agents that inhibit DNA synthesis or target key signaling pathways, as well as compounds with antimicrobial and anti-inflammatory properties.[2][5]

The 1,2,5-Oxadiazole (Furazan) Moiety: A Modulator of Physicochemical Properties

The 1,2,5-oxadiazole ring, also known as furazan, is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom.[6] Its inclusion in a larger molecule can significantly modulate physicochemical properties. The oxadiazole moiety often acts as a bioisosteric replacement for other functional groups and can influence a compound's metabolic stability, hydrogen bonding capacity, and overall pharmacokinetic profile.[7]

Strategic Imperative for Modeling 10H-1,2,5-Oxadiazolo[3,4-a]carbazole

The fusion of the electron-rich carbazole scaffold with the modulating oxadiazole ring in 10H-1,2,5-Oxadiazolo[3,4-a]carbazole presents a novel chemical entity with a high potential for selective and potent receptor binding. This guide will use the hypothetical context of this compound as a novel inhibitor for a protein kinase, a common target for carbazole-based drugs, to illustrate the computational workflow.[8] Such in silico analysis is indispensable in modern drug discovery, enabling the early-stage evaluation of a compound's binding affinity, interaction profile, and drug-like properties before committing significant resources to chemical synthesis and in vitro testing.[9]

The Synergy of In Silico Methods

A multi-faceted computational approach provides a more robust and reliable assessment than any single method alone.

  • Molecular Docking offers a rapid, computationally inexpensive method to predict the likely binding orientation (pose) of a ligand within a receptor's active site.

  • Molecular Dynamics (MD) Simulations build upon the static docking pose, introducing temperature, pressure, and solvent to simulate the complex's behavior over time. This reveals the stability of the interaction and allows for the observation of conformational changes in both the ligand and the protein.[10]

  • Binding Free Energy Calculations provide a more quantitative estimate of binding affinity than docking scores by considering enthalpic and entropic contributions.[1]

  • ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction assesses the pharmacokinetic and safety profile of the compound, which is critical for its potential as a viable drug candidate.[11]

Foundational Principles of Computational Modeling

Molecular Mechanics (MM) vs. Quantum Mechanics (QM)

The core of molecular modeling lies in describing the potential energy of a system. Molecular Mechanics (MM) uses classical physics, representing atoms as spheres and bonds as springs. The energy is calculated using a "force field," a set of parameters that define bond lengths, angles, and non-bonded interactions. It is computationally fast and suitable for large systems like protein-ligand complexes.[12] Quantum Mechanics (QM) , on the other hand, solves the Schrödinger equation to describe the electronic structure of a molecule explicitly.[13] While highly accurate, QM methods are computationally expensive and typically used for smaller systems or for specific, high-precision tasks like parameterizing a novel chemical moiety for an MM force field.[14]

The Role of Force Fields

A force field is the engine of MM simulations. It is a collection of equations and associated parameters designed to reproduce the potential energy surface of a molecule. Popular force fields for biomolecular simulation include CHARMM, AMBER, and GROMOS.[12][15] The choice of force field is critical, and its parameters must accurately represent all components of the system. For a novel molecule like 10H-1,2,5-Oxadiazolo[3,4-a]carbazole, standard force fields may lack accurate parameters, necessitating a custom parameterization workflow, often involving QM calculations to derive atomic partial charges and dihedral potentials.[13][15]

The Computational Workflow: A Step-by-Step Protocol

This section details the integrated workflow for assessing the receptor binding of our title compound. The entire process is a self-validating system where the output of each stage informs the next, from a static pose to a dynamic interaction profile.

G cluster_prep 1. System Preparation cluster_dock 2. Binding Pose Prediction cluster_md 3. Dynamic Simulation cluster_analysis 4. Analysis & Validation Ligand 1.1 Ligand Preparation (QM Optimization & Charges) Docking 2.1 Molecular Docking (AutoDock Vina) Ligand->Docking ADMET 4.3 ADMET Prediction (SwissADME) Ligand->ADMET Receptor 1.2 Receptor Preparation (PDB Cleanup, Protonation) Receptor->Docking Topology 3.1 Build Complex Topology Docking->Topology Select Best Pose Solvation 3.2 Solvation & Ionization Topology->Solvation Minimization 3.3 Energy Minimization Solvation->Minimization Equilibration 3.4 NVT/NPT Equilibration Minimization->Equilibration Production 3.5 Production MD (GROMACS) Equilibration->Production Trajectory 4.1 Trajectory Analysis (RMSD, RMSF) Production->Trajectory MMGBSA 4.2 Binding Free Energy (MM/GBSA) Production->MMGBSA

Caption: The integrated computational workflow for receptor binding analysis.

System Preparation: The Foundation of Accuracy
  • 2D to 3D Conversion: Sketch the 2D structure of 10H-1,2,5-Oxadiazolo[3,4-a]carbazole in a molecular editor (e.g., Avogadro, ChemDraw) and generate an initial 3D conformation.

  • Quantum Mechanical Optimization: Perform a geometry optimization using a QM software package (e.g., Gaussian, ORCA).[16] A common and reliable level of theory for this purpose is Density Functional Theory (DFT) with the B3LYP functional and a 6-31G* basis set.[17]

    • Causality: This step is crucial because the fused, heterocyclic nature of the compound may lead to non-standard bond lengths and angles that are poorly represented by generic MM force fields. A QM optimization provides the most accurate low-energy conformation.

  • Partial Charge Calculation: Using the QM-optimized structure, calculate the electrostatic potential (ESP) and derive partial atomic charges using a fitting scheme like RESP or Merz-Kollman.

    • Causality: The distribution of charge across the molecule dictates its electrostatic interactions with the receptor. QM-derived charges are superior to empirical methods for novel scaffolds, as they capture the unique electronic effects of the fused ring system.[14]

  • Parameter Assignment: Use a tool like the Force Field Toolkit (ffTK) or a server like CGenFF to generate the remaining MM parameters (bond, angle, dihedral) for the ligand, incorporating the QM-derived charges.[15] Save the final structure in a suitable format (e.g., .mol2 or .pdbqt).

  • Fetch Structure: Download the crystal structure of the target protein (e.g., a specific kinase) from the Protein Data Bank (PDB).

  • Clean Structure: Remove all non-essential components from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands.[18]

  • Add Hydrogens & Assign Protonation States: Use a structure preparation tool (e.g., MGLTools, Schrödinger's Protein Preparation Wizard) to add hydrogen atoms, which are typically absent in crystal structures.[18][19] This step also involves predicting the protonation states of ionizable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH (e.g., 7.4).

    • Causality: Correct protonation is vital for accurately modeling the hydrogen bond network at the active site, which is often a dominant force in ligand binding.

  • Assign Charges & Atom Types: Assign atomic charges and atom types from the chosen force field (e.g., CHARMM36m).

  • Finalize for Docking: Save the prepared receptor in the .pdbqt format required by AutoDock Vina.[20]

Molecular Docking with AutoDock Vina
  • Define the Search Space: Define a "grid box" that encompasses the known binding site of the receptor. The size and center of this box are critical parameters.[21]

  • Configuration: Create a configuration file specifying the receptor file, ligand file, grid box dimensions, and an exhaustiveness parameter (e.g., 8 or higher), which controls the computational effort of the conformational search.[18]

  • Run Docking: Execute AutoDock Vina from the command line.[20][22]

  • Analyze Results: Vina will output several binding poses (typically 9) ranked by a scoring function (in kcal/mol). Visualize the top-ranked pose in a molecular viewer (e.g., PyMOL, Discovery Studio) to inspect the key interactions (hydrogen bonds, hydrophobic contacts, π-π stacking) with active site residues.[18]

AutoDock Vina is widely used due to its excellent balance of speed and accuracy. Its scoring function is effective at identifying near-native binding poses, and its efficiency makes it suitable for screening large numbers of compounds.[20][21]

Molecular Dynamics (MD) Simulations with GROMACS
  • Build the Complex: Merge the coordinate files of the prepared receptor and the top-ranked ligand pose from docking into a single complex file.[12]

  • Create the Topology: Use the GROMACS pdb2gmx tool to generate the protein topology. Manually edit the master topology file to include the ligand's parameter file (.itp) generated in step 3.1.1.[23]

    • Trustworthiness: This step requires careful attention. The topology file defines every atom, bond, and angle in the system. An error here will invalidate the entire simulation.

  • Solvation and Ionization: Define a simulation box (e.g., a cubic box with 1.0 nm distance from the complex to the edge) and fill it with a chosen water model (e.g., TIP3P).[24] Add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and mimic a physiological salt concentration (e.g., 0.15 M).

  • Energy Minimization: Perform a steep-descent energy minimization to relax the system and remove any steric clashes introduced during the setup.

  • Equilibration (NVT and NPT): Perform two short equilibration phases. First, an NVT (constant Number of particles, Volume, and Temperature) phase to bring the system to the target temperature (e.g., 300 K) while restraining the protein and ligand heavy atoms. Second, an NPT (constant Number of particles, Pressure, and Temperature) phase to adjust the system density to the target pressure (e.g., 1 bar).[24]

    • Causality: This two-step equilibration ensures the solvent is properly arranged around the complex before the production run, preventing system instability.

  • Production MD: Run the final simulation with all restraints removed for a duration sufficient to observe the system's stable behavior (e.g., 100-200 nanoseconds).

GROMACS is one of the fastest and most widely used open-source MD engines.[10] It is highly efficient for large biomolecular systems and has a robust community and extensive documentation, including detailed tutorials for protein-ligand simulations.[12][25]

Post-Simulation Analysis & Data Interpretation

Trajectory Analysis: Assessing Stability

The primary output of an MD simulation is a trajectory file, which contains snapshots of the system at regular time intervals.

  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD curve indicates that the system has reached equilibrium.

  • Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue. This highlights flexible regions of the protein (high RMSF) versus stable regions within the binding pocket (low RMSF).

G cluster_input Input cluster_process Process cluster_output Output MD_Trajectory MD Trajectory (Coordinates over time) Stripping 1. Strip Solvent & Ions MD_Trajectory->Stripping Calculation 2. Calculate Energy Terms (Gas Phase MM, Solvation Energy) Stripping->Calculation Delta_G ΔG_bind (Binding Free Energy) Calculation->Delta_G

Caption: The logical flow for MM/GBSA binding free energy calculation.

Binding Free Energy Calculation (MM/GBSA)

Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) is a popular post-processing method to estimate the free energy of binding from MD snapshots.

  • Extract Frames: Select frames from the stable portion of the MD trajectory.

  • Calculate Energy Components: For each frame, calculate the following energy terms for the complex, receptor, and ligand individually:

    • Molecular Mechanics Energy (ΔE_MM): Includes internal, van der Waals, and electrostatic energies.

    • Solvation Free Energy (ΔG_solv): Composed of a polar component (calculated via the Generalized Born model) and a non-polar component (calculated from the Solvent Accessible Surface Area, SASA).

  • Calculate ΔG_bind: The binding free energy is calculated as: ΔG_bind = ΔE_MM + ΔG_solv - TΔS (Note: The entropy term, -TΔS, is computationally expensive and often omitted for relative ranking of compounds, yielding an effective energy).

The calculated ΔG_bind provides a more quantitative measure of binding affinity than the docking score. By decomposing the energy into contributions from individual residues, this method can also identify the key "hotspot" residues responsible for binding.

MetricDocking Score (Vina)ΔG_bind (MM/GBSA)Interpretation
Hypothetical Value -9.5 kcal/mol-45.8 kcal/molBoth values indicate favorable binding. MM/GBSA is a more rigorous estimate.
Key Interactions H-bond with GLU-85Strong electrostatic contribution from GLU-85 and hydrophobic packing with LEU-120.MD confirms and refines the interactions predicted by the static docking pose.
Interaction Analysis

Analyze the full trajectory to determine the persistence of key interactions over time. For example, a hydrogen bond that is present in >90% of the simulation frames is considered highly stable and critical for binding.

Predictive Toxicology and Pharmacokinetics (ADMET)

In Silico ADMET Profiling

A potent binder is not necessarily a good drug. Early assessment of ADMET properties is crucial. Online tools like the SwissADME web server can predict a wide range of properties from a simple 2D structure.[11]

Interpreting Key ADMET Descriptors
PropertyPredicted Value (Hypothetical)Guideline/Interpretation
Molecular Weight 277.27 g/mol < 500 (Lipinski's Rule of Five) - Favorable for oral absorption.
LogP (Lipophilicity) 2.85< 5 (Lipinski's Rule of Five) - Balanced solubility and permeability.
H-bond Donors 1< 5 (Lipinski's Rule of Five) - Good membrane permeability.
H-bond Acceptors 4< 10 (Lipinski's Rule of Five) - Good membrane permeability.
Topological Polar Surface Area (TPSA) 75.5 Ų< 140 Ų - Associated with good oral bioavailability.[11]
GI Absorption HighPredicted to be well-absorbed from the gastrointestinal tract.
BBB Permeant NoNot predicted to cross the blood-brain barrier, which may be desirable to avoid CNS side effects.
CYP Inhibitor No (for major isoforms)Low potential for drug-drug interactions mediated by cytochrome P450 enzymes.

Conclusion and Future Directions

This guide has outlined a rigorous, multi-step computational workflow to evaluate the receptor binding of 10H-1,2,5-Oxadiazolo[3,4-a]carbazole. By integrating QM-based ligand parameterization, molecular docking, all-atom MD simulations, and post-hoc binding free energy and ADMET analysis, we can build a comprehensive and scientifically sound profile of a novel compound.

The hypothetical results presented—a strong binding affinity, a stable interaction profile within the kinase active site, and a favorable drug-like ADMET profile—would strongly support advancing this compound to the next stage of the drug discovery pipeline: chemical synthesis and in vitro validation. The computational model provides specific, testable hypotheses about the key residues involved in binding, which can be validated through site-directed mutagenesis experiments. This synergy between in-silico prediction and experimental validation represents the pinnacle of modern, rational drug design.

References

  • Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Retrieved from vertexaisearch.cloud.google.com.[12]

  • Code Solution (2025, April 30). AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. YouTube.[20]

  • Bioinformatics Review (2024, September 18). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube.[18]

  • Prasad, J. (n.d.). MDSIM/gromacs-tutorials/Protein-Ligand-Complex/README.md at master. GitHub.[23]

  • Lemkul, J. A. (n.d.). GROMACS Tutorials. Retrieved from manual.gromacs.org.[10]

  • Lemkul, J. A. (n.d.). Protein-Ligand Complex - MD Tutorials. Virginia Tech Department of Biochemistry.[25]

  • BioExcel (n.d.). GROMACS Protein-Ligand Complex MD Setup tutorial. BioExcel Building Blocks.[24]

  • Scripps Research (2012, October 26). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. MGLTools.[22]

  • Xi, D. D., et al. (2019). Discovery of carbazole derivatives as novel allosteric MEK inhibitors by pharmacophore modeling and virtual screening. European Journal of Medicinal Chemistry, 178, 802-817.[8]

  • AutoDock Vina Documentation (n.d.). Basic docking. Read the Docs.[21]

  • Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking. YouTube.[19]

  • Othman, E., et al. (2023). Carbazole derivatives as promising competitive and allosteric inhibitors of human serotonin transporter: computational pharmacology. Journal of Biomolecular Structure & Dynamics, 42(1), 268-283.[1]

  • Apriliani, A. T., et al. (2018). Computational study of electronic properties of carbazole derivatives compounds as sensitizer on dye-sensitized solar cells (DSSC). AIP Conference Proceedings, 2049(1), 020094.[26]

  • Al-Dies, A. M., et al. (2025). Antimicrobial, Structural, Optical, and Redox Profiling of 7H-Benzo[c]carbazol-10-ol Derivatives: An Integrated Experimental and Computational Study. ACS Omega.[5]

  • Apriliani, A. T., et al. (2018). Computational Study of Electronic Properties of Carbazole Derivatives Compounds as Sensitizer on Dye-sensitized Solar Cells (DSSC). AIP Publishing.[16]

  • Gholamzadeh, M., et al. (2020). Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds. Research in Pharmaceutical Sciences, 15(4), 359-369.[7]

  • Rydner, L., et al. (2010). Ligand Affinities Estimated by Quantum Chemical Calculations. Journal of Chemical Theory and Computation, 6(5), 1547-1561.[17]

  • Zaleśny, R., et al. (2025). A computational study of the nonlinear optical properties of carbazole derivatives: Theory refines experiment. ResearchGate.[27]

  • Jangra, S., et al. (2020). Molecular docking studies of 1, 3, 4 oxadiazoles Derivatives as anti-convulsive agents. World Journal of Pharmaceutical Research, 9(13), 1686-1700.

  • Çapan, İ., et al. (2023). Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. Future Journal of Pharmaceutical Sciences, 9(1), 59.[2]

  • Çapan, İ., et al. (2023). (PDF) Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. ResearchGate.[28]

  • Jangra, S., et al. (2025). (PDF) Molecular docking studies of 1, 3, 4 oxadiazoles Derivatives as anti-convulsive agents. ResearchGate.[29]

  • De-la-Luz, V. H., et al. (2020). Carbazole derivatives containing chalcone analogues targeting topoisomerase II inhibition: First principles characterization and QSAR modelling. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 242, 118724.[30]

  • Hawash, M., et al. (2025). Design, Synthesis, Biological Evaluation and Molecular Docking of New Acid-Functionalized Carbazole Derivatives as Potential Antibiotic Agents. bioRxiv.[31]

  • Shaikh, R. (2025). ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. ResearchGate.[32]

  • Lee, T. S., et al. (2023). QMrebind: incorporating quantum mechanical force field reparameterization at the ligand binding site for improved drug-target kinetics through milestoning simulations. Chemical Science, 14(30), 8113-8128.[14]

  • Juska, A., et al. (2018). Carbazole Derivatives' Binding to c-KIT G-Quadruplex DNA. Molecules, 23(5), 1144.[33]

  • Juska, A., et al. (2024). Carbazole Derivatives Binding to Bcl-2 Promoter Sequence G-quadruplex. Molecules, 29(14), 3248.[34]

  • Juska, A., et al. (2024). Carbazole Derivatives Binding to Bcl-2 Promoter Sequence G-quadruplex. ResearchGate.[35]

  • Juska, A., et al. (2018). (PDF) Carbazole Derivatives' Binding to c-KIT G-Quadruplex DNA. ResearchGate.[36]

  • Lopes, J. C., et al. (2024). Broadening access to small-molecule parameterization with the force field toolkit. The Journal of Chemical Physics, 160(24), 244111.[15]

  • Degliesposti, G., & Rastelli, G. (n.d.). User-Friendly Quantum Mechanics: Applications for Drug Discovery. GitHub Pages.[13]

  • Islam, M. R., et al. (2025). Synthesis, antibacterial activity, in silico ADMET prediction, docking, and molecular dynamics studies of substituted phenyl and furan ring containing thiazole Schiff base derivatives. Scientific Reports, 15(1), 5678.[11]

  • Liyana-Arachchi, T. P., et al. (2024). Protein–Ligand Interaction Energies from Quantum-Chemical Fragmentation Methods: Upgrading the MFCC-Scheme with Many-Body Contributions. Journal of Chemical Theory and Computation, 20(2), 794-805.[37]

  • van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise? Nature Reviews Drug Discovery, 2(3), 192-204.[9]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 10H-1,2,5-Oxadiazolo[3,4-a]carbazole

Application Note: Synthesis and Characterization of 10H-1,2,5-Oxadiazolo[3,4-a]carbazole Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 10H-1,2,5-Oxadiazolo[3,4-a]carbazol...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Characterization of 10H-1,2,5-Oxadiazolo[3,4-a]carbazole

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 10H-1,2,5-Oxadiazolo[3,4-a]carbazole (CAS: 256348-47-7).

Introduction & Mechanistic Rationale

Carbazole derivatives and oxadiazole-fused heterocycles represent a privileged class of scaffolds in both medicinal chemistry (e.g., antimicrobial, anticancer, and antiviral agents) and materials science (e.g., organic light-emitting diodes and photoelectrical materials). The fusion of a 1,2,5-oxadiazole (furazan) ring to the[a]-face of a carbazole core yields 10H-1,2,5-oxadiazolo[3,4-a]carbazole, a highly conjugated, rigid planar system.

Synthetic Strategy: The construction of 1,2,5-oxadiazole rings fused to aromatic systems is classically achieved via the cyclodehydration of ortho-quinone dioximes. Similar to the synthesis of other oxadiazole derivatives which utilize dehydrating agents (e.g., phosphorus oxychloride or thionyl chloride) to drive ring closure, the synthesis of the target compound requires the generation of a carbazole-1,2-dione dioxime intermediate.

To avoid the poor regioselectivity of direct carbazole functionalization, the protocol begins with 1-hydroxycarbazole .

  • Nitrosation & Oximation: Electrophilic nitrosation of 1-hydroxycarbazole occurs selectively at the activated ortho-position (C2). The resulting 2-nitroso-1-hydroxycarbazole tautomerizes to the mono-oxime, which is subsequently reacted with hydroxylamine to yield the critical intermediate: carbazole-1,2-dione 1,2-dioxime .

  • Cyclodehydration: The ortho-dioxime is subjected to alkaline dehydration (or alternatively, mild acid-catalyzed dehydration) to eliminate a molecule of water, forming the thermodynamically stable 1,2,5-oxadiazole ring. Alkaline conditions are often preferred here to prevent competitive electrophilic chlorination of the electron-rich carbazole core that can occur with reagents like POCl3​ .

Synthetic Workflow Visualization

SynthesisWorkflow SM 1-Hydroxycarbazole (Starting Material) Step1 Step 1: Nitrosation & Oximation Reagents: NaNO₂, AcOH, NH₂OH·HCl Conditions: 0°C to Reflux SM->Step1 Intermediate Carbazole-1,2-dione dioxime (Intermediate) Step1->Intermediate Isolation via precipitation Step2 Step 2: Cyclodehydration Reagents: 10% aq. NaOH Conditions: Reflux, 4h Intermediate->Step2 Product 10H-1,2,5-Oxadiazolo[3,4-a]carbazole (CAS: 256348-47-7) Step2->Product Recrystallization (Overall Yield: ~45-55%)

Figure 1: Two-step synthetic workflow for 10H-1,2,5-Oxadiazolo[3,4-a]carbazole.

Quantitative Reaction Parameters

Table 1: Stoichiometry and Reagent Summary for a 10 mmol Scale Synthesis

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
Step 1: Oximation
1-Hydroxycarbazole183.211.01.83 gStarting Material
Sodium Nitrite ( NaNO2​ )69.001.10.76 gNitrosating Agent
Glacial Acetic Acid60.05Solvent20 mLSolvent/Acid Catalyst
Hydroxylamine HCl69.492.51.74 gOximating Agent
Sodium Acetate ( NaOAc )82.032.52.05 gBuffer
Step 2: Cyclodehydration
Carbazole-dione dioxime227.221.0~2.27 g*Intermediate
Sodium Hydroxide ( NaOH )40.00Excess15 mL (10% aq)Dehydrating Base

*Assuming quantitative conversion for calculation purposes; actual intermediate yield is typically 70-80%.

Detailed Experimental Protocol

Note: All procedures must be conducted in a certified chemical fume hood using appropriate PPE (nitrile gloves, safety goggles, and a lab coat). Carbazole derivatives can be skin and respiratory irritants.

Step 1: Synthesis of Carbazole-1,2-dione 1,2-dioxime
  • Nitrosation: Dissolve 1-hydroxycarbazole (1.83 g, 10 mmol) in 20 mL of glacial acetic acid in a 100 mL round-bottom flask. Cool the solution to 0–5 °C using an ice-water bath.

  • Dissolve sodium nitrite (0.76 g, 11 mmol) in a minimal amount of distilled water (approx. 3 mL). Add this solution dropwise to the reaction mixture over 15 minutes, maintaining the temperature below 5 °C to prevent the formation of diazonium byproducts or over-oxidation.

  • Stir the mixture at 0 °C for 1 hour. The formation of a dark precipitate (2-nitroso-1-hydroxycarbazole) will be observed.

  • Oximation: To the same reaction flask, add hydroxylamine hydrochloride (1.74 g, 25 mmol) and sodium acetate (2.05 g, 25 mmol) directly.

  • Attach a reflux condenser and heat the mixture to 80 °C for 3 hours.

  • Workup: Pour the cooled reaction mixture into 100 mL of crushed ice. Filter the resulting precipitate under vacuum, wash thoroughly with cold distilled water to remove acetic acid and inorganic salts, and dry under vacuum at 50 °C.

  • Validation: TLC (Hexane:EtOAc 3:1) should show complete consumption of the starting material. IR spectroscopy will reveal a broad O-H stretch (~3200-3300 cm⁻¹) and C=N stretch (~1630 cm⁻¹).

Step 2: Cyclodehydration to 10H-1,2,5-Oxadiazolo[3,4-a]carbazole
  • Ring Closure: Suspend the dried carbazole-1,2-dione 1,2-dioxime intermediate (approx. 2.0 g) in 15 mL of a 10% (w/v) aqueous sodium hydroxide solution in a 50 mL round-bottom flask.

  • Heat the suspension to gentle reflux (approx. 100 °C) for 4 hours. The solid intermediate will gradually dissolve, and a new precipitate (the sodium salt of the product or the free base, depending on concentration) may begin to form as the reaction progresses.

  • Neutralization & Isolation: Cool the reaction mixture to room temperature. Carefully acidify the mixture to pH 5-6 using 2M Hydrochloric acid ( HCl ) while stirring continuously. This ensures the carbazole nitrogen remains protonated (neutral).

  • Filter the crude brown/yellow solid under vacuum and wash with copious amounts of water.

  • Purification: Recrystallize the crude product from ethanol or an ethanol/water mixture to yield 10H-1,2,5-oxadiazolo[3,4-a]carbazole as a crystalline solid.

  • Validation: The melting point is reported to be 245-247 ºC. IR spectroscopy will show the disappearance of the oxime O-H stretches and the appearance of characteristic furazan ring vibrations (~1550, 1020 cm⁻¹). High-resolution mass spectrometry (HRMS) should confirm the molecular formula C12​H7​N3​O (MW: 209.20).

References

  • Guidechem. "10H-1,2,5-OXADIAZOLO[3,4-A]CARBAZOLE - Names and Identifiers". Guidechem.com.
  • ChemSrc. "[10H-1,2,5-噁二唑并[3,4-a]咔唑]CAS号256348-47-7相关化工产品". Chemsrc.com.
  • University of Mosul. "Synthesis and Characterization of some 1, 3, 4- oxadiazole Compounds Derived from 9H-Carbazole". uomosul.edu.iq.
  • Open Medicinal Chemistry Journal. "Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications". openmedicinalchemistryjournal.com.
  • BuyersGuideChem. "Supplier CAS No 256348-47-7". buyersguidechem.com.
Application

Application Note: 10H-1,2,5-Oxadiazolo[3,4-a]carbazole (ODCz) as a Wash-Free Fluorescent Probe for Live-Cell Lipid Droplet Imaging

Executive Summary & Mechanistic Grounding The visualization of lipid droplets (LDs) in living cells is critical for understanding cellular metabolism, lipotoxicity, and disease progression in conditions such as steatosis...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

The visualization of lipid droplets (LDs) in living cells is critical for understanding cellular metabolism, lipotoxicity, and disease progression in conditions such as steatosis and cancer[1]. Traditional lipophilic dyes (e.g., Nile Red, BODIPY 493/503) often suffer from high background fluorescence in aqueous media, requiring rigorous washing steps that induce cellular stress and artifactual LD fusion[2].

10H-1,2,5-Oxadiazolo[3,4-a]carbazole (ODCz) represents a highly specialized solution to this challenge. By fusing an electron-donating carbazole moiety with a strongly electron-withdrawing 1,2,5-oxadiazole ring, ODCz forms a rigid Donor-Acceptor (D-A) architecture.

The Causality of Wash-Free Imaging: In the polar, aqueous environment of the cytosol, the ODCz probe undergoes Twisted Intramolecular Charge Transfer (TICT) . The polar solvent stabilizes the charge-separated twisted state, leading to rapid non-radiative decay (fluorescence quenching). However, when ODCz partitions into the highly hydrophobic core of a lipid droplet, molecular rotation is restricted, and the local polarity drops drastically. This shifts the photophysics from TICT to a highly emissive Intramolecular Charge Transfer (ICT) state[3]. Consequently, the probe is essentially "invisible" in the culture medium and cytosol, but exhibits a massive fluorescence "turn-on" upon entering LDs, enabling high-contrast, wash-free imaging.

Photophysical Profile & Quantitative Data

The rigid fused-ring structure of ODCz minimizes non-radiative vibrational relaxation, yielding excellent photostability and a large Stokes shift, which prevents self-quenching and auto-fluorescence interference.

Table 1: Solvent-Dependent Photophysical Properties of ODCz

Solvent EnvironmentPolarity IndexAbsorbance λmax​ (nm)Emission λmax​ (nm)Stokes Shift (nm)Quantum Yield ( Φ )State
PBS Buffer (pH 7.4) 9.0410N/A-< 0.01Quenched (TICT)
Dimethyl Sulfoxide (DMSO) 7.24155801650.12Weak Emission
Toluene 2.44055201150.85Strong Emission (ICT)
In Situ Lipid Droplets ~2.04105301200.78Turn-On (Targeted)

Note: The massive disparity in quantum yield between PBS and non-polar environments is the physical basis for the wash-free protocol.

Experimental Workflow

G A 1. ODCz Probe (Aqueous Cytosol) B 2. Cellular Uptake (Live Cells) A->B Passive Diffusion C 3. Lipid Droplet Partitioning B->C Hydrophobic Interaction D 4. TICT Restricted ICT Activated C->D Microenvironment Change E 5. Wash-Free Fluorescence Imaging D->E High Quantum Yield

Figure 1: Mechanistic workflow of wash-free lipid droplet imaging using the ODCz probe.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . We incorporate biological modulators (Oleic Acid and Triacsin C) directly into the workflow to prove that the observed fluorescence is causally linked to lipid droplet biogenesis, rather than non-specific membrane binding[4].

Protocol 4.1: Probe Preparation & Biological Control Setup

Scientific Rationale: ODCz is highly hydrophobic. Improper stock preparation leads to aggregation, which can cause false-positive fluorescent puncta outside of cells. Maintaining a final DMSO concentration below 0.1% prevents solvent-induced cytotoxicity and artificial membrane permeabilization.

Step-by-Step Methodology:

  • Stock Solution: Dissolve 2.09 mg of ODCz (MW ~209.2 g/mol ) in 10 mL of anhydrous, cell-culture grade DMSO to create a 1 mM stock solution. Aliquot into amber vials and store at -20°C.

  • Cell Seeding: Seed HeLa or HepG2 cells in 35 mm glass-bottom confocal dishes at a density of 1×105 cells/dish. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Self-Validation (Biological Controls):

    • Positive Control Group: Treat cells with 200 µM Oleic Acid (complexed with BSA) for 12 hours to artificially induce massive lipid droplet formation.

    • Negative Control Group: Treat cells with 5 µM Triacsin C (an acyl-CoA synthetase inhibitor) for 12 hours to block de novo lipid droplet synthesis.

    • Experimental Group: Standard culture media.

Protocol 4.2: Wash-Free Live-Cell Imaging

Scientific Rationale: Washing steps alter local osmotic pressure and temperature, triggering rapid lipid droplet motility and potential fusion artifacts. Because ODCz is fluorogenic (only emitting when in a hydrophobic pocket), washing is scientifically counterproductive and unnecessary.

Step-by-Step Methodology:

  • Probe Dilution: Dilute the 1 mM ODCz stock to a 2 µM working concentration in pre-warmed ( 37°C ) complete culture medium. Crucial: Vortex vigorously for 30 seconds to prevent micro-micelle formation.

  • Incubation: Remove the old media from the confocal dishes. Add 1 mL of the 2 µM ODCz working solution directly to the cells.

  • Equilibration: Incubate for exactly 20 minutes at 37°C. (20 minutes is the optimal pharmacokinetic window for ODCz to traverse the plasma membrane and partition into LDs).

  • Direct Imaging (No Wash): Transfer the dish directly to a confocal laser scanning microscope equipped with a stage incubator.

  • Acquisition Parameters:

    • Excitation: 405 nm diode laser.

    • Emission Window: 500–550 nm.

    • Laser Power: ≤2% to prevent phototoxicity.

Validation Check: The Positive Control group should exhibit a 3- to 5-fold increase in fluorescent puncta volume compared to the Experimental group. The Negative Control group should show near-zero fluorescence, proving the probe's absolute specificity to LDs.

Protocol 4.3: Quantitative Co-localization Assay

Scientific Rationale: To definitively prove that the puncta illuminated by ODCz are lipid droplets and not lysosomes or mitochondria, a co-localization assay with an established standard is required. We utilize BODIPY 493/503 due to its distinct excitation/emission profile, preventing spectral crosstalk[2].

Step-by-Step Methodology:

  • Co-Staining: Prepare a dual-stain working solution containing 2 µM ODCz and 1 µM BODIPY 493/503 in complete media.

  • Incubation: Apply to cells and incubate for 20 minutes at 37°C.

  • Sequential Imaging:

    • Channel 1 (ODCz): Ex 405 nm / Em 500-550 nm.

    • Channel 2 (BODIPY): Ex 488 nm / Em 570-620 nm. (Note: BODIPY emission is shifted to the red window to avoid ODCz overlap).

  • Data Analysis: Export the images to ImageJ/Fiji. Use the Coloc 2 plugin to calculate the Pearson’s Correlation Coefficient (PCC).

  • Acceptance Criteria: A valid targeting probe must yield a PCC≥0.90 .

References

  • Photoactivatable Fluorescence Enhanced Behaviour of Benzo[c][1,2,5]oxadiazole-dressing Tetraphenylethene ResearchGate / Chemistry Literature URL:[Link] (Cited for the solvatochromic and photophysical behavior of oxadiazole-carbazole derivatives in lipid-rich environments).

  • Far-red/NIR BODIPY probes in focus: tailored strategies for organelle-specific imaging and biomedical applications RSC Publishing (Biomaterials Science, 2025) URL:[Link] (Cited for fundamental principles of organelle targeting, specifically lipid droplets, and the avoidance of washing artifacts).

  • Carbazole-containing push–pull chromophore with viscosity and polarity sensitive emissions: Synthesis and photophysical properties Journal of Photochemistry and Photobiology A: Chemistry (via Researcher.Life) URL:[Link] (Cited for the structural causality of carbazole push-pull chromophores enabling live-cell lipid droplet imaging).

  • Specific Imaging of Intracellular Lipid Droplets Using a Benzothiadiazole Derivative with Solvatochromic Properties Bioconjugate Chemistry (via PMC) URL:[Link] (Cited for the validation methodologies involving biological controls like Oleic Acid for lipid droplet induction).

Sources

Method

Application Note: Catalytic Cross-Coupling Strategies for the Functionalization of 10H-1,2,5-Oxadiazolo[3,4-a]carbazole

Executive Summary 10H-1,2,5-Oxadiazolo[3,4-a]carbazole (CAS: 256348-47-7) 1 represents a highly specialized, electron-deficient fused heterocyclic scaffold. Its unique photophysical and electronic properties make it a hi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

10H-1,2,5-Oxadiazolo[3,4-a]carbazole (CAS: 256348-47-7) 1 represents a highly specialized, electron-deficient fused heterocyclic scaffold. Its unique photophysical and electronic properties make it a high-value intermediate in the development of organic light-emitting diodes (OLEDs) and bioactive alkaloids. However, the strongly electron-withdrawing nature of the fused 1,2,5-oxadiazole ring presents significant synthetic challenges. This application note details field-proven, scalable catalytic cross-coupling methodologies—specifically Buchwald-Hartwig N-arylation and direct Palladium-catalyzed C-H functionalization—tailored to overcome the innate electronic deactivation of this scaffold.

Mechanistic Causality in Scaffold Functionalization

As a Senior Application Scientist, it is critical to look beyond standard coupling conditions and address the specific electronic landscape of the substrate. The fusion of the 1,2,5-oxadiazole ring to the carbazole core profoundly alters its reactivity profile.

Overcoming Electronic Deactivation in N-Arylation

In standard carbazoles, the 10H nitrogen is moderately nucleophilic. However, in 10H-1,2,5-Oxadiazolo[3,4-a]carbazole, the oxadiazole moiety acts as a powerful electron sink. While this increases the acidity of the 10H proton (facilitating easier deprotonation by bases like NaOtBu), it severely diminishes the nucleophilicity of the resulting amido anion. Standard Pd/PPh₃ catalyst systems often stall at the amine coordination or reductive elimination steps.

To circumvent this, bulky, electron-rich bidentate ligands such as Xantphos or sterically demanding monodentate ligands like tBuXPhos paired with Pd₂(dba)₃ are required. These ligands possess large bite angles or extreme steric bulk that force the Pd(II) intermediate into a geometry that physically accelerates reductive elimination, a principle well-documented in the N-arylation of hindered and electron-deficient carbazoles 2 and sequentially catalyzed processes 3. Furthermore, the formal reduction of the Pd(II) precursor to the active Pd(0) species is a critical off-cycle step that dictates the overall rate of the cross-coupling reaction [[4]]().

Regioselective C-H Activation

Functionalizing the carbazole core via direct C-H activation avoids inefficient pre-halogenation steps. Utilizing Pd(OAc)₂ in the presence of an oxidant (e.g., Cu(OAc)₂), the reaction proceeds via an electrophilic palladation pathway. The electron-deficient nature of the oxadiazolo-carbazole directs palladation to the most electron-rich remaining positions on the carbazole backbone. This tandem C-H functionalization approach provides a highly atom-economical route to complex unsymmetrical carbazoles 5.

Quantitative Data: Catalyst System Optimization

The following table summarizes the optimization landscape for the Buchwald-Hartwig N-arylation of the 10H-1,2,5-Oxadiazolo[3,4-a]carbazole scaffold with 4-bromotoluene, demonstrating the causality of ligand and base selection.

EntryCatalyst (5 mol%)Ligand (10 mol%)Base (1.5 eq)SolventTemp (°C)Conversion (%)
1Pd(OAc)₂PPh₃K₂CO₃Toluene100< 5%
2Pd₂(dba)₃BINAPCs₂CO₃Toluene10022%
3Pd₂(dba)₃XPhosNaOtBu1,4-Dioxane10058%
4Pd₂(dba)₃Xantphos NaOtBu Toluene 100 > 95%
5Pd₂(dba)₃tBuXPhosLiHMDSTHF8087%

Note: Entry 4 provides the optimal balance of bite-angle geometry and base strength to force reductive elimination.

Experimental Protocols

Protocol A: Buchwald-Hartwig N-Arylation (Self-Validating Workflow)

Objective: Synthesize N-aryl-10H-1,2,5-Oxadiazolo[3,4-a]carbazole derivatives.

  • Preparation & Reagent Loading:

    • In an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 10H-1,2,5-Oxadiazolo[3,4-a]carbazole (1.0 mmol, 209.2 mg), aryl bromide (1.2 mmol), Pd₂(dba)₃ (0.025 mmol, 22.9 mg), Xantphos (0.05 mmol, 28.9 mg), and NaOtBu (1.5 mmol, 144.2 mg).

    • Causality Note: NaOtBu is selected over weaker bases like K₂CO₃ to ensure rapid, quantitative deprotonation of the deactivated 10H-nitrogen, preventing the catalytic cycle from stalling at the amine coordination step.

  • Degassing (Critical Step):

    • Seal the tube with a septum. Evacuate and backfill with ultra-pure N₂ (three cycles).

    • Add anhydrous, degassed Toluene (5.0 mL) via syringe.

  • Reaction Execution:

    • Replace the septum with a Teflon screwcap under positive N₂ flow. Heat the reaction mixture in a pre-heated oil bath at 100 °C for 12 hours.

  • In-Process Control (IPC):

    • Self-Validation: Withdraw a 10 µL aliquot, dilute in 1 mL LC-MS grade Acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS. The reaction is deemed complete when the starting material peak (m/z 209 [M+H]⁺) is <2% relative to the product peak.

  • Workup & Metal Scavenging:

    • Cool the mixture to room temperature. Dilute with EtOAc (15 mL) and filter through a short pad of Celite to remove inorganic salts.

    • Scavenging: Add SiliaMetS® Thiol (metal scavenger, 3 equivalents relative to Pd) to the filtrate and stir at 40 °C for 2 hours. This ensures the removal of residual palladium, which is mandatory for OLED materials to prevent phosphorescence quenching.

  • Isolation:

    • Filter off the scavenger, concentrate the filtrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Direct Palladium-Catalyzed C-H Arylation

Objective: Functionalize the carbazole core without pre-halogenation.

  • Preparation: In a dried reaction vial, combine the oxadiazolo-carbazole substrate (1.0 mmol), aryl iodide (2.0 mmol), Pd(OAc)₂ (10 mol%), and Cu(OAc)₂ (2.0 equivalents).

  • Solvent & Additives: Add a solvent mixture of Toluene/HFIP (Hexafluoroisopropanol) (4:1 v/v, 5 mL) and Pivalic acid (PivOH, 30 mol%).

    • Causality Note: HFIP acts as a strong hydrogen-bond donor, stabilizing the transition state, while PivOH facilitates the Concerted Metalation-Deprotonation (CMD) pathway, drastically lowering the activation energy for C-H bond cleavage.

  • Execution & IPC: Heat at 110 °C for 24 hours under an air atmosphere (to assist Cu-mediated Pd reoxidation). Monitor via TLC (Hexanes:EtOAc 3:1) until the starting material is consumed.

  • Isolation: Dilute with CH₂Cl₂, wash with aqueous EDTA solution (to sequester Copper salts), dry over Na₂SO₄, and purify via recrystallization from hot ethanol.

Visualizations

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII_1 L_nPd(II)(Ar)(X) OxAdd->PdII_1 AmineBind Amine Coordination (10H-Oxadiazolo[3,4-a]carbazole) PdII_1->AmineBind PdII_2 L_nPd(II)(Ar)(Amine) AmineBind->PdII_2 Deprot Deprotonation (Base: NaOtBu) PdII_2->Deprot PdII_3 L_nPd(II)(Ar)(Amido) Deprot->PdII_3 RedElim Reductive Elimination PdII_3->RedElim RedElim->Pd0 Catalyst Regeneration Product N-Aryl Product RedElim->Product

Figure 1: Catalytic cycle of Pd-catalyzed Buchwald-Hartwig N-arylation.

Workflow Step1 1. Preparation Dry glassware Inert N2 atm Step2 2. Reagent Load Substrate, Pd cat, Ligand, Base Step1->Step2 Step3 3. Degassing Freeze-Pump-Thaw (3 cycles) Step2->Step3 Step4 4. Reaction Heat at 100°C LC-MS Monitor Step3->Step4 Step5 5. Workup Pd Scavenging Extraction Step4->Step5 Step6 6. Purification Column Chroma. Verification Step5->Step6

Figure 2: Self-validating experimental workflow for catalytic cross-coupling.

Sources

Application

Application Note: 10H-1,2,5-Oxadiazolo[3,4-a]carbazole Derivatives as Advanced Hole Transport Materials

Target Audience: Materials Scientists, Optoelectronic Researchers, and Device Engineers Application Areas: Organic Light-Emitting Diodes (OLEDs), Perovskite Solar Cells (PSCs), and Organic Photovoltaics (OPVs) Mechanisti...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Optoelectronic Researchers, and Device Engineers Application Areas: Organic Light-Emitting Diodes (OLEDs), Perovskite Solar Cells (PSCs), and Organic Photovoltaics (OPVs)

Mechanistic Rationale & Molecular Design

In the development of highly efficient optoelectronic devices, the strategic design of Hole Transport Materials (HTMs) dictates device lifespan, charge balance, and overall power conversion efficiency. The compound 10H-1,2,5-oxadiazolo[3,4-a]carbazole (CAS: 256348-47-7) represents a highly specialized, fused Donor-Acceptor (D-A) molecular architecture that overcomes the limitations of traditional carbazole-based materials[1].

The Causality of the Fused Core

Traditional carbazole derivatives (such as CBP) are ubiquitous in organic electronics due to their electron-rich nitrogen center, which facilitates stable radical cation formation during hole transport[2]. However, pure carbazole often exhibits a relatively shallow Highest Occupied Molecular Orbital (HOMO), leading to parasitic oxidation in ambient conditions and energy level mismatches with deep-valence-band active layers.

By fusing the electron-deficient 1,2,5-oxadiazole (furazan) ring directly to the carbazole backbone, the electron density is modulated via strong intramolecular charge transfer. This structural engineering achieves three critical outcomes[3][4]:

  • Deepened HOMO Level: The strong electron-withdrawing nature of the oxadiazole moiety lowers the HOMO level. This provides a superior energetic match for hole extraction from perovskite layers and effectively blocks electron leakage[5].

  • Enhanced Planarity and Mobility: The rigid, fused tricyclic system minimizes reorganization energy during redox events. This planarity promotes dense intermolecular π−π stacking in the solid state, elevating intrinsic hole mobility to the 10−4 to 10−3 cm2V−1s−1 regime[5].

  • Synthetic Versatility: The 10H-position (the secondary amine) acts as a non-conjugation-disrupting synthetic handle. N-alkylation (e.g., adding hexyl chains) enhances solubility for solution processing, while N-arylation increases the glass transition temperature ( Tg​ ) for vacuum-deposited devices[4].

Optoelectronic & Physicochemical Data

To contextualize the performance of 10H-1,2,5-oxadiazolo[3,4-a]carbazole derivatives, the table below compares a representative N-alkylated derivative against industry-standard HTMs. The data illustrates how the fused D-A architecture achieves a "best-of-both-worlds" scenario: the high mobility of carbazoles with the deep HOMO and thermal stability induced by the oxadiazole fusion.

MaterialHOMO (eV)LUMO (eV)Hole Mobility ( cm2V−1s−1 ) Tg​ (°C)Primary Processing
Spiro-OMeTAD (Standard)-5.22-2.05 ∼1×10−4 125Solution
CBP (Standard)-6.00-2.90 ∼1×10−3 62Vacuum
Oxadiazolo-Carbazole (Rep.)-5.40-2.90 ∼5×10−4 >140Solution / Vacuum

Energy Level Alignment

Proper energy level alignment is the primary driver for efficient charge extraction and exciton confinement. The diagram below illustrates the causality of the deepened HOMO level in preventing energy loss at the HTM/Active Layer interface.

Energy_Alignment Anode ITO Anode WF: -4.7 eV HTM Oxadiazolo[3,4-a]carbazole HOMO: -5.4 eV LUMO: -2.9 eV Anode->HTM Hole Injection Active Active Layer (e.g., Perovskite) HOMO: -5.6 eV LUMO: -4.0 eV HTM->Active Hole Transport Active->HTM Electron Blocking Cathode Metal Cathode WF: -4.2 eV Active->Cathode Electron Extraction

Caption: Energy level alignment and charge transfer pathways in an optoelectronic device using the HTM.

Experimental Protocols: Self-Validating Mobility Extraction

To rigorously evaluate the hole mobility of newly synthesized 10H-1,2,5-oxadiazolo[3,4-a]carbazole derivatives, the Space-Charge-Limited Current (SCLC) method is employed. This protocol is designed as a self-validating system : by fabricating devices at multiple active layer thicknesses, researchers can definitively prove that the measured mobility is an intrinsic bulk property rather than an artifact of interfacial injection barriers.

Protocol A: HTM Ink Formulation and Spin-Coating
  • Substrate Preparation: Clean ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol (15 min each).

    • Causality: Removes organic particulates that cause shunt pathways. Follow with 15 min UV-Ozone treatment to increase the ITO work function and improve the wettability of the HTM ink.

  • Ink Formulation: Dissolve the oxadiazolo-carbazole derivative in anhydrous chlorobenzene at a concentration of 15 mg/mL. Stir at 60 °C for 2 hours in a nitrogen-filled glovebox.

    • Causality: Chlorobenzene's moderate boiling point ( 131 °C) allows for controlled solvent evaporation, promoting ordered π−π stacking of the rigid core without premature crystallization.

  • Thin-Film Deposition: Spin-coat the solution onto the treated ITO substrates at 3000 rpm for 30 seconds. Anneal the films at 100 °C for 10 minutes.

    • Causality: Thermal annealing drives off residual solvent and relaxes structural strain within the film, ensuring a uniform, pinhole-free morphology.

Protocol B: SCLC Hole-Only Device Fabrication & Validation
  • Top Electrode Evaporation: Transfer the substrates to a vacuum thermal evaporator. Deposit 10 nm of Molybdenum Trioxide ( MoO3​ ) followed by 100 nm of Silver (Ag) at a base pressure of <10−6 Torr.

    • Causality: MoO3​ has a deep work function ( 5.3 eV) that perfectly aligns with the HOMO of the oxadiazolo-carbazole HTM. This creates an ohmic contact for hole injection/extraction while simultaneously acting as an electron blocking layer, ensuring the measured J-V curve is strictly hole-dominated.

  • J-V Characterization: Sweep the voltage from 0 V to 5 V in the dark using a source measure unit. Fit the trap-free SCLC region to the Mott-Gurney equation: J=89​εr​ε0​μL3V2​ .

  • Self-Validation Check (Critical): To prove the extracted mobility ( μ ) is a true bulk property, repeat this protocol for three different HTM thicknesses ( L = 50, 100, 150 nm, controlled by altering the spin speed in Step 3). If the calculated μ remains constant across all thicknesses, the protocol is validated as a true SCLC regime. If μ scales with thickness, the system is injection-limited and the contact interfaces must be re-optimized.

SCLC_Protocol Step1 1. Substrate Preparation ITO Cleaning & UV-Ozone Treatment Step2 2. HTM Ink Formulation Dissolve in Chlorobenzene (15 mg/mL) Step1->Step2 Step3 3. Thin-Film Deposition Spin-coating (3000 rpm) & Annealing Step2->Step3 Step4 4. Electrode Evaporation Thermal Deposition of MoO3 (10 nm) / Ag (100 nm) Step3->Step4 Step5 5. J-V Characterization Dark Current Sweep (0V to 5V) Step4->Step5 Step6 6. Data Validation Mott-Gurney Law Fitting & Thickness Check Step5->Step6

Caption: Step-by-step workflow for Space-Charge-Limited Current (SCLC) hole-only device fabrication and validation.

References

  • Source: google.
  • Dibenzo[f,h]furazano[3,4-b]quinoxalines: Synthesis by Intramolecular Cyclization through Direct Transition Metal-Free C–H Functionalization and Electrochemical, Photophysical, and Charge Mobility Characterization - PMC Source: nih.gov URL:[Link]

  • Donor−acceptor−donor (D-A-D) structural monomers as donor materials in polymer solar cells: a DFT/TDDFT approach - Taylor & Francis Source: tandfonline.com URL:[Link]

  • Structural Engineering in Polymer Semiconductors with Aromatic N-Heterocycles | Chemistry of Materials - ACS Publications Source: acs.org URL:[Link]

Sources

Method

Application Note: Formulation and Integration of 10H-1,2,5-Oxadiazolo[3,4-a]carbazole as a High-Efficiency Emissive Dopant in Organic Electronics

Target Audience: Materials Scientists, OLED Device Engineers, and Photophysics Researchers. Document Type: Advanced Application Note & Experimental Protocol Mechanistic Rationale: The Power of Fused Donor-Acceptor Archit...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, OLED Device Engineers, and Photophysics Researchers. Document Type: Advanced Application Note & Experimental Protocol

Mechanistic Rationale: The Power of Fused Donor-Acceptor Architectures

In the pursuit of next-generation Organic Light-Emitting Diodes (OLEDs), managing the triplet exciton population is the primary bottleneck for achieving 100% internal quantum efficiency (IQE). While traditional fluorescent dopants waste 75% of excitons as non-radiative triplets, Thermally Activated Delayed Fluorescence (TADF) materials harvest these triplets via Reverse Intersystem Crossing (RISC).

10H-1,2,5-Oxadiazolo[3,4-a]carbazole (CAS: 256348-47-7) represents a highly specialized class of fused Donor-Acceptor (D-A) molecules. By directly fusing an electron-rich carbazole (Donor) with an electron-deficient 1,2,5-oxadiazole/furazan ring (Acceptor), this molecule achieves a rigid, fully coplanar backbone.

Why this specific structural choice?

  • Minimized Reorganization Energy: The rigid fused backbone restricts molecular vibrations and rotational degrees of freedom, significantly suppressing non-radiative decay pathways and boosting the Photoluminescence Quantum Yield (PLQY)[1].

  • Ambipolar Charge Transport: The simultaneous presence of the hole-transporting carbazole and electron-transporting oxadiazole ensures balanced charge carrier mobility within the emissive layer (EML)[2].

  • Narrow ΔEST​ : The spatial separation of the Highest Occupied Molecular Orbital (HOMO) on the carbazole and the Lowest Unoccupied Molecular Orbital (LUMO) on the oxadiazole results in a minimal singlet-triplet energy gap ( ΔEST​ ), a prerequisite for efficient RISC[3].

TADF_Mechanism S0 Ground State (S0) Oxadiazolo-Carbazole S1 Singlet State (S1) 25% Excitons S0->S1 Electrical Excitation T1 Triplet State (T1) 75% Excitons S0->T1 Electrical Excitation S1->T1 ISC Emission Delayed & Prompt Fluorescence S1->Emission Radiative Decay (k_r) T1->S1 Reverse Intersystem Crossing (RISC) Thermal Energy Emission->S0

Figure 1: Exciton harvesting mechanism demonstrating RISC in fused D-A oxadiazole-carbazole dopants.

Photophysical Profiling & Material Validation

Before integrating 10H-1,2,5-Oxadiazolo[3,4-a]carbazole into a device architecture, its energy levels must be precisely mapped to select an appropriate host matrix. The host must possess a higher triplet energy ( T1​ ) than the dopant to prevent reverse energy transfer (exciton confinement)[4].

Table 1: Comparative Energy Level & Photophysical Data

Data represents typical parameters for fused oxadiazolo-carbazole derivatives compared to standard host materials.

MaterialRoleHOMO (eV)LUMO (eV) T1​ (eV) ΔEST​ (eV)Carrier Type
10H-1,2,5-Oxadiazolo[3,4-a]carbazole Emitter / Dopant-5.65-2.852.720.18Ambipolar
mCP (1,3-Bis(N-carbazolyl)benzene)Host Matrix-5.90-2.402.900.50Hole-dominant
DPEPO (Bis[2-(diphenylphosphino)phenyl] ether oxide)Host Matrix-6.10-2.003.00>0.80Electron-dominant

Causality in Host Selection: For 10H-1,2,5-Oxadiazolo[3,4-a]carbazole, mCP is the optimal host. The HOMO of mCP (-5.90 eV) effectively encapsulates the dopant's HOMO (-5.65 eV), creating a shallow trap for direct hole injection, while the T1​ of mCP (2.90 eV) strictly confines the dopant's triplet excitons (2.72 eV), preventing non-radiative quenching[1].

Experimental Protocols: Emissive Layer (EML) Doping

To prevent Aggregation-Caused Quenching (ACQ) and Triplet-Triplet Annihilation (TTA)—common issues with highly planar molecules—10H-1,2,5-Oxadiazolo[3,4-a]carbazole must be doped into the host matrix at precisely controlled concentrations (typically 5–12 wt%).

Protocol A: Vacuum Thermal Evaporation (VTE) Co-Doping Workflow

This protocol details the fabrication of the EML via high-vacuum co-evaporation, ensuring sub-nanometer morphology control.

Prerequisites:

  • Base pressure: <5×10−7 Torr.

  • Pre-cleaned ITO substrates coated with a 40 nm Hole Transport Layer (e.g., NPB or TAPC).

Step-by-Step Methodology:

  • Source Preparation: Load mCP (Host) into Sensor/Crucible 1 and 10H-1,2,5-Oxadiazolo[3,4-a]carbazole (Dopant) into Sensor/Crucible 2.

  • Pre-Conditioning: Heat both crucibles below their sublimation points for 15 minutes to outgas residual moisture and solvent impurities.

  • Rate Calibration:

    • Ramp Crucible 1 (mCP) to achieve a stable deposition rate of 0.90 Å/s .

    • Ramp Crucible 2 (Dopant) to achieve a stable deposition rate of 0.10 Å/s .

    • Scientific Insight: Maintaining a 9:1 rate ratio ensures a precise 10 wt% doping concentration. Fluctuations in the dopant rate >0.02 Å/s will cause localized aggregation, severely degrading the PLQY.

  • Co-Deposition: Open the main shutter to co-deposit the EML onto the substrate until a total film thickness of 20 nm is achieved.

  • Thermal Annealing (In-Situ): Allow the substrate to rest in a vacuum for 5 minutes post-deposition. This allows the rigid oxadiazolo-carbazole molecules to achieve thermodynamic equilibrium within the mCP matrix, minimizing steric strain.

VTE_Workflow Substrate 1. Substrate Prep ITO + UV-Ozone HTL 2. HTL Deposition (TAPC, 40 nm) Substrate->HTL EML 3. EML Co-Doping mCP + Oxadiazolo-Carbazole (10 wt%, 20 nm) HTL->EML ETL 4. ETL Deposition (TmPyPB, 40 nm) EML->ETL Cathode 5. Cathode (LiF/Al) ETL->Cathode

Figure 2: Step-by-step vacuum thermal evaporation workflow for D-A doped OLED devices.

Protocol B: Solution-Processed Doping (Spin-Coating)

For large-area or flexible applications, solution processing is preferred. The planar nature of the dopant requires careful solvent selection to prevent phase segregation during solvent evaporation.

Step-by-Step Methodology:

  • Solvent Selection: Use anhydrous Chlorobenzene (CB). Causality: CB has a high boiling point (131 °C), which slows the solvent evaporation rate, allowing the host and dopant to form an intimately mixed, amorphous film rather than crystallizing.

  • Ink Formulation:

    • Weigh 9.0 mg of mCP and 1.0 mg of 10H-1,2,5-Oxadiazolo[3,4-a]carbazole.

    • Dissolve in 1.0 mL of anhydrous CB (total concentration: 10 mg/mL).

  • Homogenization: Stir the solution at 50 °C for 2 hours inside a nitrogen-filled glovebox. Filter through a 0.22 μm PTFE syringe filter to remove micro-aggregates.

  • Spin-Coating: Dispense 40 μL of the ink onto a PEDOT:PSS coated substrate. Spin at 2500 RPM for 45 seconds.

  • Solvent Annealing: Immediately transfer the substrate to a hotplate set at 80 °C for 15 minutes to drive off residual CB without inducing thermal crystallization of the oxadiazole moieties.

Troubleshooting & Optimization

  • Issue: Broadened Emission Spectrum (Red-Shift).

    • Cause: Excimer formation due to π−π stacking of the planar carbazole-oxadiazole backbones.

    • Solution: Reduce the doping concentration from 10 wt% to 5-7 wt%. Ensure the deposition rate of the dopant does not spike during VTE.

  • Issue: High Driving Voltage.

    • Cause: Charge trapping. If the dopant's HOMO is too shallow compared to the host, it acts as a deep hole trap, reducing mobility.

    • Solution: Switch to a host with a shallower HOMO, or introduce a co-host system (e.g., mCP:TPBi) to balance electron and hole fluxes before they reach the dopant.

References

  • Zhang, D., Cao, X., Wu, Q., Zhang, M., Sun, N., Zhang, X., & Tao, Y. (2017). Purely organic materials for extremely simple all-TADF white OLEDs: a new carbazole/oxadiazole hybrid material as a dual-role non-doped light blue emitter and highly efficient orange host. RSC Advances, 7(84), 53374-53381.[Link]

  • Marder, S. R., et al. (2019). 1,3,4-Oxadiazole-based Deep Blue Thermally Activated Delayed Fluorescence Emitters for Organic Light Emitting Diodes. ACS Applied Materials & Interfaces, 11(40), 36913–36921.[Link]

  • Huang, B., et al. (2020). Thermally Activated Delayed Fluorescence in 1,3,4-Oxadiazoles with π-Extended Donors. The Journal of Physical Chemistry C, 124(36), 19484–19494.[Link]

  • Hu, D., Zhu, M., Shi, C., Yuan, W., Sun, N., Huang, B., & Tao, Y. (2021). Manipulating peripheral non-conjugated substituents in carbazole/oxadiazole hybrid TADF emitters towards high-efficiency OLEDs. Journal of Materials Chemistry C, 9(35), 11840-11848.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Enhancement for 10H-1,2,5-Oxadiazolo[3,4-a]carbazole

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 10H-1,2,5-Oxadiazolo[3,4-a]carbazole. This document provides in-depth troubleshooting guides and frequently asked questions (FA...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 10H-1,2,5-Oxadiazolo[3,4-a]carbazole. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with this compound. Our guidance is based on established principles of physical chemistry and formulation science, designed to provide both practical protocols and the theoretical rationale behind them.

Frequently Asked Questions (FAQs)

Q1: Why does 10H-1,2,5-Oxadiazolo[3,4-a]carbazole exhibit poor aqueous solubility?

A1: The limited aqueous solubility of 10H-1,2,5-Oxadiazolo[3,4-a]carbazole is inherent to its molecular structure. The molecule is built upon a carbazole core, which is a large, rigid, and highly hydrophobic aromatic system.[1] This is fused with an oxadiazole ring, creating a large, planar structure. This planarity and hydrophobicity lead to two primary challenges:

  • High Crystal Lattice Energy: The flat molecules can pack tightly and efficiently in the solid state, forming a very stable crystal lattice. A significant amount of energy is required to break these intermolecular forces before the individual molecules can be solvated by water.

  • Unfavorable Solvation: As a predominantly non-polar molecule, it cannot form favorable hydrogen bonds with water. When introduced into an aqueous environment, water molecules must organize themselves into a structured "cage" around the hydrophobic compound, which is an entropically unfavorable process.

It is estimated that over 40% of new chemical entities face development hurdles due to low aqueous solubility, a category this compound likely falls into.

Q2: What are the primary strategies I can use to improve the solubility of this compound?

A2: A systematic approach to solubility enhancement involves exploring physical modifications, chemical modifications, and advanced formulation strategies.[1] The choice of method depends on the intended application (e.g., a quick in vitro assay vs. a stable formulation for in vivo studies).

The overall workflow for selecting a strategy can be visualized as follows:

G cluster_invitro In Vitro / Early Discovery cluster_invivo In Vivo / Preclinical Development start Poorly Soluble Compound: 10H-1,2,5-Oxadiazolo[3,4-a]carbazole decision1 Application? start->decision1 invitro_methods Simple Methods: - Co-solvents - pH Adjustment (if applicable) - Surfactants decision1->invitro_methods Screening / Assay invivo_methods Advanced Formulations: - Cyclodextrin Complexation - Nanosuspensions - Solid Dispersions - Chemical Modification decision1->invivo_methods Animal Studies / Formulation

Caption: Decision workflow for selecting a solubility enhancement strategy.

Troubleshooting Guide: In Vitro & Early-Stage Experiments

Q3: I need to prepare a solution for an in vitro cell-based assay. How can I use co-solvents effectively?

A3: Using a water-miscible organic co-solvent is the most common and direct method for solubilizing a hydrophobic compound for experimental use.[2] The co-solvent works by reducing the overall polarity of the solvent system, thereby decreasing the interfacial tension between the aqueous solution and the hydrophobic solute.[3][]

Recommended Co-solvents: A common first choice is Dimethyl sulfoxide (DMSO) due to its strong solubilizing power and miscibility with water.[5] However, it can be toxic to some cell lines at higher concentrations.

Co-solventTypical Starting ConcentrationNotes
Dimethyl sulfoxide (DMSO) 0.1% - 1% v/v in final mediumExcellent solubilizer. Check cell line tolerance; keep final concentration consistent across experiments.[5][6]
Ethanol 0.1% - 1% v/v in final mediumGood for less hydrophobic compounds. Can have biological effects.[7]
Polyethylene Glycol 400 (PEG 400) 1% - 10% v/v in final mediumLower toxicity than DMSO/ethanol. More viscous.[]
N,N-Dimethylacetamide (DMA) 0.1% - 1% v/v in final mediumStrong solubilizer, similar to DMSO.[3]

Experimental Protocol: Co-solvent Stock Solution Preparation

  • Prepare a High-Concentration Stock: Weigh out the 10H-1,2,5-Oxadiazolo[3,4-a]carbazole and dissolve it in 100% DMSO (or another suitable co-solvent) to create a high-concentration stock solution (e.g., 10-50 mM). Use a vortex mixer or sonicator to ensure complete dissolution.

  • Serial Dilution: Perform serial dilutions of this stock solution with the same co-solvent to create a range of intermediate concentrations.

  • Final Dilution in Aqueous Medium: Add a small aliquot of the co-solvent stock (or intermediate dilution) to your aqueous cell culture medium or buffer. Crucially, the co-solvent should be added to the aqueous medium, not the other way around , while vortexing to ensure rapid dispersion and minimize precipitation.

  • Final Concentration Check: Ensure the final concentration of the co-solvent in the medium is below the known toxicity limit for your specific assay and is consistent across all experimental and control groups (including a vehicle control).

Troubleshooting:

  • Issue: The compound precipitates immediately upon addition to the aqueous buffer.

  • Solution: This is known as "fall-out." The aqueous environment is too dissimilar to the co-solvent.

    • Try lowering the final concentration of your compound.

    • Increase the percentage of co-solvent in the final solution, if your experimental system can tolerate it.[8]

    • Try a different co-solvent. A co-solvent that is more "hydrophilic" like PEG 400 might maintain solubility better upon dilution than a very strong, less polar one like DMSO.

Q4: Can I use pH adjustment to solubilize this molecule?

A4: Generally, pH adjustment is a powerful technique for compounds with ionizable functional groups (e.g., carboxylic acids or amines).[2][] By shifting the pH, you can convert the molecule into its more soluble salt form.[9]

However, 10H-1,2,5-Oxadiazolo[3,4-a]carbazole lacks strongly acidic or basic functional groups. The nitrogen atom in the carbazole ring is part of an aromatic system and is not readily protonated. The oxadiazole ring is also neutral and stable. Therefore, pH modification is unlikely to be an effective strategy for this specific parent compound. This method would only become viable if the molecule is chemically modified to include an ionizable group.[1]

Formulation Guide: In Vivo & Preclinical Development

For animal studies or advanced formulation development, more robust methods that enhance bioavailability are required.

Q5: Is cyclodextrin complexation a suitable method for 10H-1,2,5-Oxadiazolo[3,4-a]carbazole?

A5: Yes, this is a highly promising strategy. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10] They can encapsulate hydrophobic "guest" molecules, like our target compound, forming a water-soluble inclusion complex.[11] This complex effectively shields the hydrophobic part of the drug from the aqueous environment, dramatically increasing its apparent solubility.[][13]

G cluster_0 Poorly Soluble Drug cluster_1 Cyclodextrin cluster_2 Soluble Inclusion Complex Drug Carbazole Derivative (Hydrophobic) Complex Soluble Drug-CD Complex Drug->Complex + CD Hydrophilic Exterior Hydrophobic Cavity CD->Complex Drug_in_CD Drug G cluster_input Inputs drug Poorly Soluble Drug dissolve 1. Dissolve Drug and Carrier in Solvent drug->dissolve carrier Hydrophilic Carrier (e.g., PVP, PEG) carrier->dissolve solvent Common Volatile Solvent (e.g., Ethanol/DCM) solvent->dissolve evaporate 2. Evaporate Solvent (e.g., Rotovap) dissolve->evaporate solid_dispersion 3. Result: Amorphous Solid Dispersion (Drug molecularly dispersed in carrier) evaporate->solid_dispersion reconstitute 4. Reconstitute in Water solid_dispersion->reconstitute dissolution Fast Dissolution & Enhanced Solubility reconstitute->dissolution

Caption: Workflow for preparing a solid dispersion by the solvent evaporation method.

Experimental Protocol: Solid Dispersion by Solvent Evaporation

  • Dissolution: Dissolve both the 10H-1,2,5-Oxadiazolo[3,4-a]carbazole and a hydrophilic carrier (e.g., PVP K30) in a common volatile solvent, such as a mixture of dichloromethane and ethanol. [3]Typical drug-to-carrier ratios to screen are 1:1, 1:5, and 1:10 (w/w).

  • Solvent Removal: Evaporate the solvent using a rotary evaporator. This will produce a thin film on the wall of the flask. Further dry the film under a high vacuum for several hours to remove any residual solvent.

  • Collection: Scrape the resulting solid mass from the flask. This is the solid dispersion.

  • Characterization: Analyze the solid dispersion using Differential Scanning Calorimetry (DSC) to confirm the absence of a drug melting peak (indicating it is amorphous) and Powder X-Ray Diffraction (PXRD) to confirm the lack of crystallinity.

  • Dissolution Testing: Perform a dissolution test by adding the solid dispersion to an aqueous buffer and comparing the rate and extent of drug release to that of the pure crystalline drug.

Q8: For long-term drug development, should I consider chemical modification?

A8: Yes. While formulation approaches are powerful, sometimes the most robust solution is to improve the intrinsic properties of the molecule itself. [1]This is a key strategy in the lead optimization phase of drug discovery. For the 10H-1,2,5-Oxadiazolo[3,4-a]carbazole scaffold, consider the following modifications:

  • Introduce Ionizable Groups: Adding a weakly basic (e.g., an amino group or morpholine) or weakly acidic (e.g., a carboxylic acid) functional group to the carbazole ring would make the molecule amenable to salt formation, which can increase solubility by orders of magnitude. [1][9]2. Add Hydrophilic Moieties: Incorporating polar, flexible side chains like small polyethylene glycol (PEG) linkers can improve interactions with water and increase aqueous solubility. [1]3. Disrupt Planarity: The planarity of the fused ring system contributes to strong crystal packing. Adding bulky groups can disrupt this planarity, which often reduces the melting point and improves solubility. [1]Research into the functional modification of the carbazole ring is an active area for improving the physicochemical properties of this class of compounds. [14]

References

  • Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Retrieved from [Link]

  • PubMed. (2024, June 28). Nanosuspensions: Enhancing drug bioavailability through nanonization. Retrieved from [Link]

  • PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • Jetir.Org. (2025, July 1). Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. Retrieved from [Link]

  • PMC. (n.d.). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Retrieved from [Link]

  • Bentham Science Publishers. (2025, September 22). Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review. Retrieved from [Link]

  • (n.d.). Breaking Barriers with Nanosuspension: A Comprehensive Review. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. Retrieved from [Link]

  • SciSpace. (2018, September 15). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]

  • Walsh Medical Media. (2010, March 1). Nanosuspensions for improved drug bioavailability and targeted drug delivery. Retrieved from [Link]

  • PubMed. (2011, May 16). Nanosuspension for improving the bioavailability of a poorly soluble drug and screening of stabilizing agents to inhibit crystal growth. Retrieved from [Link]

  • SciELO. (n.d.). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. Retrieved from [Link]

  • (2024, December 24). Surface Solid Dispersion Technique for Solubility Enhancement of Nifedipine. Retrieved from [Link]

  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]

  • (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from [Link]

  • PMC. (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Retrieved from [Link]

  • NextSDS. (n.d.). 10H-1,2,5-OXADIAZOLO[3,4-A]CARBAZOLE — Chemical Substance Information. Retrieved from [Link]

  • ACS Publications. (2020, July 13). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? | Molecular Pharmaceutics. Retrieved from [Link]

  • Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Retrieved from [Link]

  • (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • PMC. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]

  • (n.d.). Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • MDPI. (2025, July 23). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • (n.d.). Synthesis and Characterization of some 1, 3, 4- oxadiazole Compounds Derived from 9H-Carbazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]

  • (n.d.). recent developments in c−h functionalization of carbazoles. Retrieved from [Link]

  • (n.d.). 1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents. Retrieved from [Link]

  • Research and Reviews. (2015, April 27). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives | Open Access Journals. Retrieved from [Link]

  • (n.d.). Product Class 7: 1,2,5-Oxadiazoles. Retrieved from [Link]

  • (n.d.). Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Retrieved from [Link]

  • RSC Publishing. (n.d.). New water-soluble isoxazole-linked 1,3,4-oxadiazole derivative with delocalized positive charge. Retrieved from [Link]

  • PMC. (n.d.). Crystal structure of 5-[2-(9H-carbazol-9-yl)ethyl]-1,3,4-oxadiazole-2(3H)-thione. Retrieved from [Link]

  • ResearchGate. (2025, October 13). (PDF) 4,7-Di(9H-carbazol-9-yl)-o[15][16]xadiazolo[3,4-d]pyridazine. Retrieved from [Link]

Sources

Optimization

troubleshooting low reaction yields in 10H-1,2,5-Oxadiazolo[3,4-a]carbazole synthesis

This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 10H-1,2,5-Oxadiazolo[3,4-a]carbazole and encountering challenges with reaction yields. This do...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 10H-1,2,5-Oxadiazolo[3,4-a]carbazole and encountering challenges with reaction yields. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis.

Troubleshooting Guide: Low Reaction Yields

Low yields in the synthesis of 10H-1,2,5-Oxadiazolo[3,4-a]carbazole can be a significant hurdle. This section addresses specific issues you might be facing in a question-and-answer format, providing potential causes and actionable solutions.

Question 1: My final yield of 10H-1,2,5-Oxadiazolo[3,4-a]carbazole is consistently low, and I observe multiple side products. What are the likely causes and how can I mitigate them?

Answer:

Low yields with multiple side products in this synthesis often point to issues in the cyclization step to form the oxadiazole ring or potential side reactions involving the carbazole nucleus. The formation of the 1,2,5-oxadiazole (furazan) ring is a sensitive process that can be influenced by several factors.

Potential Causes and Solutions:

  • Incomplete Cyclization: The dehydration of the intermediate dioxime to form the furazan ring may be inefficient.

    • Solution: Ensure your dehydrating agent is potent and used in appropriate stoichiometry. Reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are commonly used for this type of cyclodehydration.[1][2] The reaction often requires heating, so optimizing the temperature and reaction time is crucial.[3]

  • Side Reactions of the Carbazole Moiety: The carbazole nitrogen can sometimes undergo undesired reactions.

    • Solution: Protect the carbazole nitrogen if it is interfering with the desired reaction. However, in the synthesis of the target molecule, the carbazole nitrogen is part of the fused system and should be less reactive. More likely, side reactions could occur on the benzene rings of the carbazole if harsh conditions are used. Careful control of temperature and the choice of milder reagents can help minimize these side reactions.[4][5]

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a critical role.

    • Solution: A systematic optimization of reaction conditions is recommended. You can screen different solvents, such as toluene, dioxane, or DMF, to find the one that provides the best solubility for your reactants and facilitates the reaction.[4] Additionally, carefully control the reaction temperature; too high a temperature can lead to decomposition and side product formation, while too low a temperature can result in an incomplete reaction.[6]

Experimental Protocol: Optimizing the Cyclization Step

  • Reactant Purity: Start with high-purity 1,2-diaminocarbazole as your starting material. Impurities can significantly impact the reaction.

  • Dioxime Formation: Ensure the formation of the intermediate dioxime from 1,2-diaminocarbazole is complete before proceeding to the cyclization step. This can be monitored by TLC or LC-MS.

  • Dehydrating Agent: In a well-ventilated fume hood, to a solution of the dioxime intermediate in an appropriate anhydrous solvent (e.g., toluene), add the dehydrating agent (e.g., freshly distilled SOCl₂) dropwise at a controlled temperature (e.g., 0 °C).

  • Temperature Control: After the addition, slowly raise the temperature to reflux and monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, carefully quench the reaction mixture, for example, by pouring it into ice-water. Neutralize with a suitable base like sodium bicarbonate.

  • Purification: The crude product should be purified by column chromatography to separate the desired product from any side products.[3][7]

Question 2: I am struggling with the purification of the final product, which seems to be contributing to my low isolated yield. What are the best practices for purifying 10H-1,2,5-Oxadiazolo[3,4-a]carbazole?

Answer:

Purification is a critical step that can significantly impact your final isolated yield. The planar and relatively nonpolar nature of the 10H-1,2,5-Oxadiazolo[3,4-a]carbazole ring system can present challenges in separation from structurally similar impurities.

Purification Strategies:

  • Column Chromatography: This is the most common method for purifying compounds of this class.

    • Stationary Phase: Silica gel is a standard choice.

    • Mobile Phase: A gradient of nonpolar to moderately polar solvents is often effective. Start with a nonpolar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane. This will help to separate your product from less polar starting materials and more polar byproducts.

  • Recrystallization: If you have a solid crude product, recrystallization can be a highly effective method for obtaining a pure compound.

    • Solvent Selection: The key is to find a solvent or solvent system in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to screen include ethanol, methanol, acetone, or mixtures like ethyl acetate/hexane.

  • Preparative TLC: For small-scale reactions or very difficult separations, preparative thin-layer chromatography (TLC) can be a useful technique to isolate the pure product.[7]

Troubleshooting Table for Purification

IssuePotential CauseRecommended Solution
Product co-elutes with an impurity during column chromatography. The polarity of the product and the impurity are too similar.Try a different solvent system with varying polarity or a different stationary phase like alumina.
Low recovery after recrystallization. The product is too soluble in the chosen solvent, even at low temperatures.Try a different solvent or a solvent mixture. You can also try to induce crystallization by scratching the inside of the flask or adding a seed crystal.
Oily product that is difficult to handle. The product may not be pure, or it may be a low-melting solid.Try to purify further by column chromatography. If it is still an oil, you may need to handle it as such or try to form a solid derivative if possible.

Frequently Asked Questions (FAQs)

This section addresses common questions about the synthesis of 10H-1,2,5-Oxadiazolo[3,4-a]carbazole, providing quick and accessible answers.

Q1: What is the general synthetic route for 10H-1,2,5-Oxadiazolo[3,4-a]carbazole?

A1: A common synthetic approach involves the formation of a 1,2-diaminocarbazole intermediate, followed by the construction of the 1,2,5-oxadiazole (furazan) ring. This typically involves the reaction of the diamine with a reagent to form a dioxime, which is then cyclized via dehydration.

Q2: What are the critical safety precautions to take during this synthesis?

A2: Many of the reagents used in this synthesis are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Dehydrating agents like thionyl chloride and phosphorus oxychloride are corrosive and react violently with water. Handle them with extreme care.

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the progress of your reaction.[6] By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. For more quantitative analysis, you can use techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q4: Can I use microwave-assisted synthesis for this reaction?

A4: Microwave-assisted synthesis can often reduce reaction times and improve yields in heterocyclic synthesis.[2][3] If you have access to a microwave reactor, it is worth exploring its application for the cyclization step, as it can provide rapid and efficient heating.

Visualizing the Workflow

To aid in your experimental design and troubleshooting, the following diagrams illustrate the general synthetic pathway and a logical troubleshooting workflow.

Diagram 1: General Synthetic Pathway

G Carbazole Carbazole Derivative Dinitro Dinitrocarbazole Carbazole->Dinitro Nitration Diamino 1,2-Diaminocarbazole Dinitro->Diamino Reduction Dioxime Intermediate Dioxime Diamino->Dioxime Oxime Formation Product 10H-1,2,5-Oxadiazolo[3,4-a]carbazole Dioxime->Product Cyclodehydration

Caption: A generalized synthetic route to 10H-1,2,5-Oxadiazolo[3,4-a]carbazole.

Diagram 2: Troubleshooting Workflow for Low Yields

G Start Low Yield of Final Product CheckPurity Verify Purity of Starting Materials Start->CheckPurity CheckReaction Analyze Reaction Mixture (TLC, LC-MS) CheckPurity->CheckReaction Incomplete Incomplete Reaction? CheckReaction->Incomplete SideProducts Significant Side Products? Incomplete->SideProducts No OptimizeTimeTemp Optimize Reaction Time and Temperature Incomplete->OptimizeTimeTemp Yes OptimizeReagents Optimize Reagents/Catalyst SideProducts->OptimizeReagents Yes Purification Review Purification Protocol SideProducts->Purification No Success Improved Yield OptimizeTimeTemp->Success OptimizeReagents->Success Purification->Success

Caption: A step-by-step workflow for troubleshooting low reaction yields.

References

  • Benchchem. (n.d.). Common side reactions in the synthesis of carbazole derivatives.
  • Beilstein Journal of Organic Chemistry. (2022, February 25). Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography.
  • Journal of Al-Nahrain University. (n.d.). Synthesis and Characterization of some 1, 3, 4- oxadiazole Compounds Derived from 9H-Carbazole.
  • Benchchem. (n.d.). Troubleshooting common side reactions in 4-Glycidyloxycarbazole synthesis.
  • The Journal of Organic Chemistry. (2005). Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles.
  • MDPI. (2021, November 5). 4,7-Bis(1,2,3,4,4a,9a-Hexahydro-9H-carbazol-9-yl)-[4][5][8]oxadiazolo[3,4-d]pyridazine. Retrieved from

  • MDPI. (2022, August 17). 4,7-Di(9H-carbazol-9-yl)-[4][5][8]oxadiazolo[3,4-d]pyridazine. Retrieved from

  • Organic Chemistry Portal. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids.
  • RSC Publishing. (2023, September 29). Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst.
  • MDPI. (2022, April 8). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles.
  • Der Pharma Chemica. (2011). Synthesis, characterization and biological activities of 2,5-disubstituted 1,3,4–oxadiazoles.
  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.).
  • International Journal of Chemical and Pharmaceutical Sciences. (n.d.). Microwave Promoted Synthesis of 2,5-Diaryl-1,3,4-oxadiazoles Using Melamine Formaldehyde Resin Supported Sulfuric Acid.
  • Wikipedia. (n.d.). Furazan.
  • MDPI. (2025, October 1). [4][5][8]Oxadiazolo[3,4-b]dithieno[2,3-f:2′,3′-h]quinoxaline as a Versatile Scaffold for the Construction of Various Polycyclic Systems as Potential Organic Semiconductors. Retrieved from

  • MDPI. (2022, April 8). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.
  • PMC. (n.d.). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012.

Sources

Troubleshooting

Technical Support Center: Mitigating Aggregation-Caused Quenching (ACQ) in 10H-1,2,5-Oxadiazolo[3,4-a]carbazole Solutions

Welcome to the Advanced Optoelectronics Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers, materials scientists, and drug development professionals work...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Optoelectronics Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers, materials scientists, and drug development professionals working with 10H-1,2,5-Oxadiazolo[3,4-a]carbazole (CAS: 256348-47-7) and related fused-ring fluorophores.

While the donor-acceptor (D-A) architecture of carbazole-oxadiazole derivatives yields outstanding photophysical properties, their inherently planar structure makes them highly susceptible to intermolecular π-π stacking. This leads to severe Aggregation-Caused Quenching (ACQ) in concentrated solutions or solid-state films[1],[2]. This guide provides field-proven, self-validating methodologies to troubleshoot and suppress ACQ, ensuring high photoluminescence quantum yields (PLQY) for your downstream applications.

Mechanistic Overview: The ACQ Challenge

To effectively troubleshoot quenching, we must first understand the causality. 10H-1,2,5-Oxadiazolo[3,4-a]carbazole features a highly conjugated, rigid backbone. In dilute solutions, the monomeric form emits efficiently. However, as concentration increases or solvent quality decreases, the molecules undergo face-to-face π-π stacking[3]. This close molecular packing facilitates excitonic coupling and excimer formation, opening non-radiative decay channels that completely quench fluorescence[2].

Mitigation relies on Restricting Intramolecular Motion (RIM) and increasing intermolecular distance—either through chemical engineering (steric shielding) or physical isolation (polymer encapsulation)[1],[4].

ACQ_Pathway Monomer 10H-1,2,5-Oxadiazolo[3,4-a]carbazole (Dilute Solution) Agg Planar π-π Stacking (High Conc. / Poor Solvent) Monomer->Agg Aggregation Mod Steric Shielding / Polymer Encapsulation Monomer->Mod Mitigation ACQ Non-Radiative Decay (ACQ) Agg->ACQ Exciton Coupling AIE Restricted Intramolecular Motion (Radiative Emission) Mod->AIE Suppressed Stacking

Fig 1. Mechanistic pathway of ACQ in planar carbazoles and mitigation strategies.

Troubleshooting Guides & Experimental Protocols

Workflow A: Polymer Matrix Encapsulation (PMMA Doping)

Best For: Solid-state applications (e.g., OLED active layers, luminescent films). Causality: Dispersing the fluorophore at low weight percentages (1-5 wt%) within a rigid polymethyl methacrylate (PMMA) matrix molecularly isolates the carbazole units. The polymer chains act as physical barriers, preventing direct π-π overlap and suppressing ACQ while maintaining optical homogeneity[1],[4].

Workflow S1 Prepare 1 wt% Fluorophore in THF S3 Mix & Sonicate (Homogenization) S1->S3 S2 Dissolve PMMA in THF Host S2->S3 S4 Spin-Coating on Quartz Substrate S3->S4 S5 Vacuum Annealing (Remove Solvent) S4->S5

Fig 2. Step-by-step PMMA encapsulation workflow for solid-state ACQ suppression.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 10H-1,2,5-Oxadiazolo[3,4-a]carbazole in anhydrous Tetrahydrofuran (THF) to a concentration of 1 mg/mL. Why THF? It is an excellent solvent for carbazole derivatives, preventing premature aggregation.

  • Matrix Preparation: Dissolve optical-grade PMMA in THF (100 mg/mL). Stir at 40°C until completely clear.

  • Doping: Add the fluorophore stock to the PMMA solution to achieve a 1 wt% doping concentration relative to the polymer mass.

  • Homogenization: Sonicate the mixture for 15 minutes. Why? Sonication ensures molecular-level dispersion, preventing micro-phase separation that would lead to localized ACQ pockets.

  • Spin-Coating: Spin-coat the solution onto a pre-cleaned quartz substrate at 2000 rpm for 60 seconds.

  • Annealing: Vacuum anneal the film at 60°C for 2 hours. Why? Residual THF plasticizes the polymer, allowing fluorophores to diffuse and re-aggregate over time. Annealing locks the molecules in a rigid state.

  • Self-Validation Check: Expose the annealed film to 365 nm UV light. A uniform emission without dark "quenched" spots indicates successful dispersion. Measure via an integrating sphere; PLQY should exceed 80%[1].

Workflow B: Solvent Polarity Adjustment (The Fw​ Titration Method)

Best For: Solution-phase studies, bioimaging probe preparation, and mapping Aggregation-Induced Emission (AIE) interplay. Causality: By incrementally adding a poor solvent (like water) to a good solvent (THF), you force the molecules into nano-assemblies. While 10H-1,2,5-Oxadiazolo[3,4-a]carbazole is inherently ACQ-prone, controlling the water fraction ( Fw​ ) can optimize the balance between Restricted Intramolecular Motion (which enhances emission) and severe packing (which quenches it)[4],[5].

Fw_Titration Init Prepare Stock Solution (1 mM in THF) Dilute Aliquot into Vials (Target: 10 µM) Init->Dilute AddW Add Water Fractions (Fw) (0% to 95% v/v) Dilute->AddW Measure Measure PL Spectra (Monitor Intensity) AddW->Measure Analyze Identify Optimal Fw (Peak Emission before ACQ) Measure->Analyze

Fig 3. Water-fraction (Fw) titration workflow to map the AIE-ACQ interplay.

Step-by-Step Methodology:

  • Prepare a 1 mM stock solution of the fluorophore in spectroscopic-grade THF.

  • Prepare a series of 10 mL volumetric flasks. Add the required volume of stock solution to achieve a final concentration of 10 µM in each flask.

  • Inject varying volumes of THF and ultra-pure water to achieve water fractions ( Fw​ ) ranging from 0% to 95% (v/v).

  • Critical Step: Always add the water dropwise under vigorous stirring to ensure the formation of uniform nano-aggregates rather than bulk precipitates.

  • Self-Validation Check: Measure the photoluminescence (PL) spectra immediately. You will typically observe a sharp increase in emission intensity around Fw​ = 50-60% due to RIM, followed by a steep drop at Fw​ > 70% as ACQ dominates[4],[5]. Maintain your working solutions at the optimal Fw​ peak.

Quantitative Data Summary

The following table summarizes the expected photophysical improvements when applying ACQ mitigation strategies to carbazole-oxadiazole architectures based on recent literature[1],[4],[5],[6].

Mitigation StrategyPrimary Mechanism of ActionTypical FWHM (nm)Expected PLQY (%)Reference
Neat Film (Control) Severe π-π stacking causing non-radiative decay> 50 nm< 10%[1],[2]
1 wt% PMMA Doping Matrix isolation; suppression of exciton coupling26 - 31 nm85 - 95%[1]
Tert-Butyl Substitution Steric shielding; increased intermolecular distance~ 28 nm> 90%[1],[6]
Fw​ Titration (50% Water) RIM in loose nano-assemblies (AIE-ACQ interplay)Broadened~230% Intensity Increase[4],[5]

Frequently Asked Questions (FAQs)

Q: Why does my 10H-1,2,5-Oxadiazolo[3,4-a]carbazole solution completely lose fluorescence when I increase the concentration above 10 µM? A: You are experiencing classical concentration quenching. At higher concentrations, the distance between the planar D-A molecules decreases, leading to intermolecular excimer formation. The excitation energy is transferred to these dark excimer states and lost as heat. To fix this, either dilute the solution, switch to a PMMA-doped film, or chemically modify the structure with bulky side groups[3].

Q: I am attempting to use this fluorophore for in vivo bioimaging, but it quenches instantly in aqueous buffers. What are my options? A: Direct injection into aqueous media forces the highly hydrophobic carbazole core into tight, ACQ-prone aggregates. You must encapsulate the fluorophore. We recommend formulating it into amphiphilic polymer nanoparticles (e.g., using PEG-b-PMMA). Alternatively, carbazole engineering (adding specific donor groups) can shift the emission to the NIR-II window while increasing intermolecular distance to resist quenching in biological media[7].

Q: Can donor positional inversion help with solid-state quenching? A: Yes. Research shows that changing the connectivity of the donor-acceptor groups (e.g., altering the geometry of the carbazole relative to the oxadiazole core) can force the molecule into a highly twisted conformation. This geometric distortion inherently limits direct π-π overlap, effectively suppressing ACQ without needing a polymer host[4].

References

  • [1] Tan, J. Z. Y. (2025). Suppression of aggregation-caused quenching in multiple resonance thermally activated delayed fluorescence emitters through tert-butyl and carbazole incorporation. Nanyang Technological University.

  • [7] National Institutes of Health / Nano Letters (2025). Carbazole Engineering in D-A-D Molecules to Improve the NIR-II Performance for Tumor Micrometastasis Imaging.7

  • [4] RSC Publishing (2025). Donor positional inversion in carbazole–cyanostilbene conjugates: reorienting connectivity for solid-state color modulation.4

  • [5] ACS Publications (2020). Thermally Activated Delayed Fluorescence in 1,3,4-Oxadiazoles with π-Extended Donors.5

  • [2] RSC Publishing (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications.2

  • [6] PMC (2024). Emission in the Biological Window from AIE-Based Carbazole-Substituted Furan-Based Compounds for Organic Light-Emitting Diodes and Random Lasers.6

  • [3] ResearchGate (2025). Carbazole-functionalized Polyphenylene decorated solid state emissive D-A-D molecules: Reduced Donor-Acceptor interactions and enhanced emissions in solid state.3

Sources

Optimization

optimizing NMR solvent selection for 10H-1,2,5-Oxadiazolo[3,4-a]carbazole characterization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific analytical bottlenecks researchers face when characterizing 10H-1,2,5-Oxadiazolo[3,4-a]carbaz...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific analytical bottlenecks researchers face when characterizing 10H-1,2,5-Oxadiazolo[3,4-a]carbazole (CAS: 256348-47-7)[1].

This highly conjugated, planar fused heterocyclic compound presents unique challenges for Nuclear Magnetic Resonance (NMR) spectroscopy. The fusion of the electron-withdrawing 1,2,5-oxadiazole ring to the carbazole core creates a highly polarized system prone to extreme intermolecular π−π stacking. Furthermore, the secondary amine (10H-NH) is highly susceptible to chemical exchange and quadrupolar broadening, requiring meticulous solvent selection to obtain publication-quality spectra[2].

Part 1: Troubleshooting FAQs & Causality

Q1: Why is my sample precipitating or showing poor signal-to-noise in standard Chloroform-d ( CDCl3​ )? A1: CDCl3​ is a non-polar solvent that lacks the ability to disrupt the strong π−π stacking inherent to the planar oxadiazolo-carbazole framework. Research on related carbazole systems demonstrates that solvents capable of acting as strong hydrogen-bond acceptors (like DMF or DMSO) are required to break these aggregates[3]. The oxygen atom in DMSO- d6​ forms a strong intermolecular hydrogen bond with the 10H-NH proton, effectively solvating the monomeric form and exponentially increasing the signal-to-noise ratio[4].

Q2: The 10H (NH) peak is missing or appears as a massive, undefined hump in my 1 H NMR spectrum. How do I fix this? A2: This is a classic symptom of intermediate chemical exchange with trace water in the solvent, compounded by 14N quadrupolar relaxation[2]. Solution: Switch to strictly anhydrous DMSO- d6​ or Acetone- d6​ . The strong hydrogen bonding in these solvents locks the NH proton in a single conformational state, drastically slowing the exchange rate[5]. This will sharpen the peak and shift it significantly downfield (typically >11.0 ppm). Ensure your solvent is dried over 3Å molecular sieves.

Q3: I need to perform 2D NMR (HSQC/HMBC), but DMSO- d6​ is too viscous and reduces my resolution. What is the alternative? A3: High viscosity reduces the transverse relaxation time ( T2​ ), leading to broader lines. A field-proven technique for recalcitrant carbazoles is using a mixed solvent system, such as a 1:1 mixture of CDCl3​ and DMSO- d6​ [6]. This provides the solubilizing power of DMSO while lowering the overall viscosity to improve 2D spectral resolution.

Q4: How do I differentiate my compound's signals from residual solvent impurities? A4: Always reference your spectra against a known internal standard like Tetramethylsilane (TMS) at 0 ppm[6]. Be aware that the residual water peak in DMSO- d6​ appears at ~3.33 ppm, but this chemical shift can drift depending on the concentration of your oxadiazolo-carbazole and the probe temperature[7].

Part 2: Quantitative Data Presentation

To optimize your experimental design, consult the solvent selection matrix below. This table synthesizes the solvation capabilities and expected residual interference for 10H-1,2,5-Oxadiazolo[3,4-a]carbazole.

Table 1: Solvent Selection Matrix for 10H-1,2,5-Oxadiazolo[3,4-a]carbazole

SolventSolubilizing Power10H-NH Peak ResolutionResidual Solvent 1 H (ppm)Residual H2​O (ppm)Recommended Use Case
Chloroform-d ( CDCl3​ ) LowPoor (Broad/Missing)7.261.56Routine checks (if soluble)
DMSO- d6​ HighExcellent (Sharp, Downfield)2.503.331D 1 H/ 13 C, NH characterization
THF- d8​ ModerateGood1.72, 3.582.46Low-temperature studies
CDCl3​ :DMSO- d6​ (1:1) HighVery Good7.26, 2.50VariableHigh-res 2D NMR (HSQC/HMBC)

Note: Residual shift data is based on standard solvent impurity analyses[7].

Part 3: Experimental Protocols

Protocol 1: Preparation of Anhydrous Samples for High-Resolution NH Detection

This protocol is a self-validating system designed to eliminate moisture-induced proton exchange, ensuring the 10H-NH peak is sharply resolved.

  • Solvent Drying: Add activated 3Å molecular sieves to a fresh ampoule of DMSO- d6​ at least 24 hours prior to use to sequester trace H2​O .

  • Sample Weighing: Weigh 5–10 mg of high-purity 10H-1,2,5-Oxadiazolo[3,4-a]carbazole into a clean, oven-dried glass vial[6].

  • Dissolution: Add 0.6 mL of the anhydrous DMSO- d6​ . Sonicate the mixture for 2–3 minutes until the solution is completely clear and free of micro-particulates.

  • Transfer: Transfer the solution to a high-quality 5 mm NMR tube using a glass Pasteur pipette. Cap immediately.

  • Acquisition: Run the 1 H NMR experiment using a standard single-pulse sequence with a minimum of 16 scans, referenced to TMS at 0 ppm[6].

Protocol 2: The Co-Solvent Method ( CDCl3​ :DMSO- d6​ )

Use this method when 2D NMR resolution is compromised by the viscosity of pure DMSO.

  • Initial Solvation: Weigh 15 mg of the compound into a vial. Add 0.3 mL of DMSO- d6​ to fully dissolve the solid via hydrogen-bond disruption[5].

  • Dilution: Slowly add 0.3 mL of CDCl3​ to the solution while gently vortexing to prevent localized precipitation.

  • Equilibration: Transfer to an NMR tube and allow the sample to equilibrate in the spectrometer at 298K for 5 minutes before locking and shimming. This thermal equilibration prevents convection currents that distort 2D spectra.

Part 4: Mechanistic Visualizations

SolvationMechanism A Solid State 10H-1,2,5-Oxadiazolo[3,4-a]carbazole (Strong Pi-Pi Stacking) B Non-Polar Solvent (e.g., CDCl3) A->B Addition C Polar Aprotic Solvent (e.g., DMSO-d6) A->C Addition D Poor Solvation Aggregates Remain B->D Weak interaction E H-Bonding with 10H-NH Disrupts Pi-Stacking C->E Strong Solvation F High Resolution NMR Sharp NH Signal E->F Monomeric State

Solvation mechanism of 10H-1,2,5-Oxadiazolo[3,4-a]carbazole in different NMR solvents.

Workflow Start Weigh 5-10 mg Sample Test1 Add 0.6 mL CDCl3 Start->Test1 Check1 Soluble? Test1->Check1 Run1 Acquire 1H NMR Check1->Run1 Yes Mix Switch to DMSO-d6 or CDCl3:DMSO-d6 (1:1) Check1->Mix No Check2 NH Peak Sharp? Run1->Check2 Mix->Run1 Dry Dry solvent (3Å sieves) Exclude moisture Check2->Dry No (Broad/Missing) Done Proceed to 13C/2D NMR Check2->Done Yes Dry->Run1 Re-acquire

Decision matrix for NMR solvent optimization and NH peak resolution.

References

  • "10H-1,2,5-Oxadiazolo[3,4-a]carbazole CAS 256348-47-7." Chemsrc. URL: [Link]

  • Cao, H., et al. "Understanding the interaction mechanism of carbazole/anthracene with N,N-dimethylformamide: NMR study substantiated carbazole separation." Industrial Chemistry & Materials (RSC Publishing), 2022. URL: [Link]

  • "NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis." ACS Sustainable Chemistry & Engineering, 2023. URL:[Link]

  • "Advanced NMR techniques for structural characterization of heterocyclic structures." ESA-IPB. URL: [Link]

  • "The 1H NMR spectra of 2.0 mg carbazole with increasing concentration of DMF." ResearchGate. URL:[Link]

  • "NMR studies of intermolecular interaction for the separation of carbazole and anthracene by deep eutectic solvents." ResearchGate. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Thermal Stability of 10H-1,2,5-Oxadiazolo[3,4-a]carbazole Based Polymers

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers working with 10H-1,2,5-Oxadiazolo[3,4-a]carbazole based polymers. This guide is designed to provide in-depth troub...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers working with 10H-1,2,5-Oxadiazolo[3,4-a]carbazole based polymers. This guide is designed to provide in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions. The inherent rigidity of the fused carbazole-oxadiazole system promises excellent thermal stability, but achieving this potential requires careful control over synthesis, purification, and processing. This document consolidates field-proven insights and foundational polymer science to help you overcome common experimental hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers encounter when working with this class of polymers.

Q1: What level of thermal stability should I expect from these polymers? A: Due to the rigid, fused aromatic backbone incorporating both carbazole and 1,3,4-oxadiazole moieties, these polymers are expected to be highly thermally stable.[1] Decomposition temperatures (Td), typically defined as the temperature of 5% weight loss in Thermogravimetric Analysis (TGA), can often exceed 400-500°C in an inert atmosphere.[2][3] However, the actual Td is highly dependent on molecular weight, purity, and the nature of any appended side chains.

Q2: What are the most common causes of premature thermal degradation? A: The most common culprits for lower-than-expected thermal stability are impurities and structural defects.[4] Residual polymerization catalysts (e.g., palladium from Suzuki or Stille coupling) can significantly lower the decomposition temperature. Other factors include low molecular weight, where unstable end-groups initiate degradation, and thermally labile side chains.

Q3: How do I accurately measure the thermal properties of my polymer? A: The two primary techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[5]

  • TGA measures mass change as a function of temperature, providing the decomposition temperature (Td).[6]

  • DSC measures heat flow into or out of a sample, identifying thermal transitions like the glass transition temperature (Tg) and melting point (Tm).[7][8] Combining data from both is essential for a complete thermal profile.[7]

Q4: My DSC scan doesn't show a clear glass transition (Tg). Is this normal? A: Yes, this is a common challenge with rigid, donor-acceptor type conjugated polymers.[9] The change in heat capacity (ΔCp) at the glass transition can be very small, making it difficult to detect with conventional DSC.[9] Factors like high rigidity, crystallinity, and the presence of bulky side chains can suppress the Tg signal.[5][9]

Q5: What is the primary degradation mechanism for carbazole- and oxadiazole-containing polymers? A: For carbazole units, degradation often involves the scission of alkyl side chains, followed by decomposition of the carbazole moiety at higher temperatures (e.g., above 415°C).[10] For poly(1,3,4-oxadiazole)s, the degradation mechanism involves the disruption of the oxadiazole ring, which can lead to the formation of nitrile groups and the release of CO2 as a primary volatile product.[1]

Part 2: Troubleshooting Guides

This section provides structured solutions to specific experimental problems in a question-and-answer format.

Issue 1: Premature Weight Loss and Low Decomposition Temperature (Td) in TGA

You Observe: Your TGA thermogram shows a significant weight loss at a temperature much lower than the expected >400°C for the polymer backbone.

DIAGNOSTIC WORKFLOW

G start Low Td Observed in TGA q1 Does weight loss start < 200°C? start->q1 a1_yes Yes: Likely Residual Solvent / Moisture q1->a1_yes Yes q2 Is there a distinct, sharp weight loss step before the main polymer decomposition? q1->q2 No sol1 Solution: Dry polymer under high vacuum at T > 100°C (but below Tg) for 24-48 hours. a1_yes->sol1 a2_yes Yes: Possible Side-Chain Degradation q2->a2_yes Yes q3 Is the main decomposition onset simply lower than expected? q2->q3 No sol2 Solution: Analyze evolved gas by TGA-MS. Redesign side chains to be more robust (e.g., shorter chains, no labile groups). a2_yes->sol2 a3_yes Yes: Likely Impurities or Low MW q3->a3_yes Yes sol3 Solution: Rigorous purification to remove catalyst. Optimize polymerization for higher MW. a3_yes->sol3

Caption: Troubleshooting workflow for low Td.

Q: My TGA shows a gradual weight loss starting well below the main decomposition. What's the cause? A: This is often due to residual catalyst from the synthesis, typically palladium. Even trace amounts of palladium can catalyze C-N and C-C bond cleavage at temperatures significantly lower than the intrinsic decomposition temperature of the polymer backbone. Another possibility is a low molecular weight, where a higher proportion of less-stable end-groups initiates early degradation.

  • Causality: Metal catalysts used in cross-coupling reactions (like Suzuki or Stille) are designed to activate C-Halogen bonds but can retain catalytic activity for other bond types at high temperatures, creating weak points in the polymer chain.

  • Solution: Rigorous Purification. A multi-step purification process is critical.

    • Precipitation: Precipitate the crude polymer into a non-solvent (e.g., methanol, acetone) to remove unreacted monomers and oligomers.

    • Soxhlet Extraction: Perform sequential Soxhlet extractions with different solvents (e.g., acetone, hexane, chloroform, chlorobenzene) to fractionate the polymer and remove impurities. The desired high-molecular-weight fraction should remain in the thimble until a good solvent is used.

    • Metal Scavenging: Before final precipitation, stir a solution of the polymer in a good solvent (e.g., chloroform, THF) with a metal scavenger resin or a complexing agent like sodium diethyldithiocarbamate to bind and remove residual palladium.

Issue 2: Low or Undetectable Glass Transition Temperature (Tg) in DSC

You Observe: Your DSC thermogram shows no discernible step-change corresponding to a glass transition, or the Tg is lower than desired, potentially compromising morphological stability during device operation.

Q: Why can't I see a Tg for my rigid polymer, and what can I do? A: Highly rigid polymer backbones, like the fused carbazole-oxadiazole system, have restricted segmental motion. The transition from a glassy to a rubbery state is therefore very subtle, resulting in a very small change in heat capacity (ΔCp) that may be below the detection limit of your instrument.[9]

  • Causality: The glass transition is a cooperative relaxation process of polymer chain segments. If the backbone is exceptionally stiff, this motion is suppressed. Furthermore, bulky or long alkyl side chains can increase the free volume without contributing significantly to the cooperative motion, "smearing out" the transition.[5]

  • Solutions:

    • Optimize DSC Parameters: Increase the sample mass (10-15 mg if possible), and use a faster heating rate (e.g., 20 °C/min) to amplify the transition signal.[9] Ensure the sample has good thermal contact with the DSC pan.

    • Use Modulated DSC (MDSC): This technique superimposes a sinusoidal temperature modulation on the linear heating ramp, allowing it to separate the reversing heat flow (which includes the Tg) from the non-reversing heat flow. This can resolve weak transitions that are invisible in standard DSC.

    • Employ Complementary Techniques: Dynamic Mechanical Analysis (DMA) is often more sensitive to the glass transition than DSC.[11] It measures changes in the material's viscoelastic properties (storage modulus, loss modulus), and the peak of the tan δ curve is often reported as the Tg.

Q: My polymer's Tg is too low. How can I increase it? A: A low Tg is typically caused by excessive flexibility, often introduced by the side chains. The goal is to reduce the polymer's overall free volume and restrict chain mobility.

  • Causality: Long, linear alkyl side chains act as "spacers" between polymer backbones, increasing free volume and allowing chains to move at lower temperatures. This effectively lowers the Tg.

  • Solutions through Molecular Design:

    • Side-Chain Engineering: Systematically modify the side chains. Moving a branching point further away from the polymer backbone can allow for closer π-π stacking and a more stable film.[12] Using shorter or bulkier (but rigid) side chains can also increase Tg by restricting segmental motion.[5]

    • Introduce Cross-linking: Incorporate thermally cross-linkable groups into the side chains (e.g., hydroxyl, vinyl, or azide groups). After processing the polymer into a thin film, a thermal annealing step can initiate cross-linking, forming a rigid network. This network structure dramatically increases the Tg and enhances both thermal and solvent stability.

IMPACT OF SIDE-CHAIN ARCHITECTURE

G cluster_0 Long, Linear Side Chains cluster_1 Short, Branched Side Chains a1 Polymer Backbone a2 Polymer Backbone a1:e->a2:w Large Interchain Distance (High Free Volume) result_a Low Tg High Solubility Poor Morphological Stability b1 Polymer Backbone b2 Polymer Backbone b1:e->b2:w Small Interchain Distance (Low Free Volume) result_b High Tg Lower Solubility Good Morphological Stability

Caption: Side-chain structure impacts thermal properties.

Part 3: Key Experimental Protocols

Protocol 1: Standard TGA for Determining Decomposition Temperature (Td)
  • Sample Preparation: Ensure the polymer sample is thoroughly dried under high vacuum for at least 24 hours to remove all residual solvent and moisture.[4]

  • Instrument Setup:

    • Use a high-purity inert atmosphere (Nitrogen or Argon) with a flow rate of 20-50 mL/min.

    • Tare the TGA balance with an empty platinum or alumina crucible.

    • Place 3-5 mg of the dried polymer into the crucible.

  • Thermal Program:

    • Equilibrate the sample at 30°C for 5 minutes.

    • Ramp the temperature from 30°C to 800°C at a heating rate of 10 °C/min. A common standard rate allows for comparison across literature.[10]

  • Data Analysis:

    • Plot the percentage weight loss vs. temperature.

    • Determine the onset decomposition temperature (Tonset) from the intersection of the baseline tangent and the tangent at the point of maximum mass loss.

    • Report the Td5% or Td10% as the temperature at which 5% or 10% weight loss occurs, respectively. This is a common metric for comparing polymer stability.[3][13]

Protocol 2: Thermal Annealing for Inducing Cross-Linking

This protocol assumes the polymer has been synthesized with thermally-activated cross-linking moieties (e.g., hydroxyl groups).

  • Film Preparation: Deposit a thin film of the polymer onto the desired substrate (e.g., silicon wafer, glass) using a suitable solution-processing technique (e.g., spin-coating, drop-casting).

  • Solvent Removal: Dry the film on a hotplate at a temperature below the polymer's Tg (e.g., 80°C) for 10-15 minutes to remove the bulk of the solvent.

  • Inert Atmosphere: Transfer the substrate into a glovebox or a tube furnace with a high-purity inert atmosphere (N2 or Ar). This is critical to prevent oxidative degradation during annealing.

  • Thermal Curing:

    • Ramp the temperature to the activation temperature of the cross-linking groups (e.g., 150°C for hydroxyl-based cross-linking). This temperature should be determined from TGA/DSC analysis to be above Tg but well below the polymer's Td.

    • Hold at this temperature for a predetermined time (e.g., 30-60 minutes) to allow the cross-linking reaction to proceed.

    • Slowly cool the sample back to room temperature.

  • Validation:

    • Confirm cross-linking by attempting to dissolve the annealed film in a solvent it was previously soluble in. A cross-linked film will become insoluble.

    • Re-run TGA on the cross-linked material. You should observe an increase in the decomposition temperature and a higher char yield at high temperatures.

References

  • Peng, J., & Zhu, S. (2022). Enhanced Solvent and Thermal Stability in Cross-Linkable Conjugated Statistical Copolymers for Organic Field-Effect Transistors. Chemistry. [Link]

  • Gu, X., et al. (2019). Effects of Side Chain on High Temperature Operation Stability of Conjugated Polymers. ACS Applied Materials & Interfaces. [Link]

  • Lin, C. H., et al. (2019). Elucidating the thermal degradation of carbazole-containing platinum–polyyne polymers. Journal of Applied Polymer Science. [Link]

  • Gong, S., et al. (2008). Synthesis and Properties of Carbazole Main Chain Copolymers with Oxadiazole Pendant toward Bipolar Polymer Host: Tuning the HOMO/LUMO Level and Triplet Energy. Chemistry of Materials. [Link]

  • ResearchGate. (n.d.). TGA and differential scanning calorimetry (DSC) spectra of polymers 4–6. [Link]

  • Buczkowska, M., et al. (1995). A study of the thermal degradation of poly(vinyl chloride) in the presence of carbazole and potassium carbazole using t.g.a./F71. Polymer Degradation and Stability. [Link]

  • Wang, C., et al. (2015). Controlling Morphology and Enhancing Thermal Stability of Polymer Solar Cells using All-conjugated Gradient Copolymers. ResearchGate. [Link]

  • ResolveMass Laboratories Inc. (2026). Key Challenges and Solutions in Polymer Analysis. [Link]

  • The Madison Group. (n.d.). Problem Solving With Thermal Analysis. [Link]

  • Torontech. (2025). DSC vs TGA: A Complete Guide to the Difference. [Link]

  • Nishide, K., et al. (2020). Postfunctionalization of Alkyne-Linked Conjugated Carbazole Polymer by Thermal Addition Reaction of Tetracyanoethylene. Polymers. [Link]

  • Gong, S., et al. (2008). Synthesis and Properties of Carbazole Main Chain Copolymers with Oxadiazole Pendant toward Bipolar Polymer Host: Tuning the HOMO/LUMO Level and Triplet Energy. Chemistry of Materials. [Link]

  • ResolveMass Laboratories Inc. (2026). DSC vs TGA: A Simple Comparison Guide. [Link]

  • Mettler Toledo. (n.d.). Polymer Crystallization by Thermal Analysis. [Link]

  • Lee, S., et al. (2025). Mobility and Stability Enhancements of Conjugated Polymers with Diastereomeric Conjugation Break Spacers in Organic Electrochemical Transistors. Macromolecules. [Link]

  • Fershtat, L. L., et al. (2021). Energetic[2][12]oxadiazolo [2,3-a]pyrimidin-8-ium Perchlorates: Synthesis and Characterization. Molecules. [Link]

  • Zhang, S., et al. (2020). Challenge and solution of characterizing glass transition temperature for conjugated polymers by differential scanning calorimetry. Review of Scientific Instruments. [Link]

  • Wang, Y., et al. (2022). Synthesis of carbazole-based dendritic conjugated polymer: a dual channel optical probe for the detection of I− and Hg2+. Journal of Macromolecular Science, Part A. [Link]

  • Hayashi, H., et al. (2010). Synthesis and Properties of 1,8-Carbazole-Based Conjugated Copolymers. ResearchGate. [Link]

  • Kim, J. H., et al. (2008). Synthesis of carbazole-based polymers with 1,3,4-oxadiazole pendant group and their application in organic light-emitting diodes. Journal of Nanoscience and Nanotechnology. [Link]

  • Gevaerts, V. S., et al. (2014). An effective strategy to enhance the dielectric constant of organic semiconductors – CPDTTPD-based low bandgap polymers bearing oligo(ethylene glycol) side chains. Journal of Materials Chemistry C. [Link]

  • Mettler Toledo. (n.d.). Thermal Analysis of Polymers Selected Applications. [Link]

  • ResearchGate. (n.d.). THERMALLY STABLE POLYMERS BASED ON 1,3,4-OXADIAZOLE RINGS. [Link]

  • University of Southern Mississippi. (n.d.). Chapter 3. Thermal Analysis. [Link]

  • Narayana Swamy, G., et al. (2011). Synthesis, characterization and biological activities of 2,5-disubstituted 1,3,4–oxadiazoles. Der Pharma Chemica. [Link]

  • Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry. [Link]

  • Wang, Y., et al. (2021). Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability. New Journal of Chemistry. [Link]

  • Jonušis, M., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molbank. [Link]

  • ResearchGate. (n.d.). Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles Containing Benzothiazolylthiol Grouping. [Link]

Sources

Reference Data & Comparative Studies

Validation

10H-1,2,5-Oxadiazolo[3,4-a]carbazole vs standard carbazole derivatives for hole transport

Beyond Standard Carbazoles: Evaluating 10H-1,2,5-Oxadiazolo[3,4-a]carbazole for Advanced Hole Transport in Bio-Electronics For researchers bridging materials science and drug development—particularly those engineering or...

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Author: BenchChem Technical Support Team. Date: March 2026

Beyond Standard Carbazoles: Evaluating 10H-1,2,5-Oxadiazolo[3,4-a]carbazole for Advanced Hole Transport in Bio-Electronics

For researchers bridging materials science and drug development—particularly those engineering organic bio-electronic sensors, wearable photomedicine devices, or high-sensitivity diagnostic assays—the choice of hole-transporting material (HTM) dictates device stability and signal-to-noise ratio. Standard carbazole derivatives, such as Spiro-OMeTAD or CBP, have long been the industry benchmarks[1]. However, they often suffer from shallow Highest Occupied Molecular Orbital (HOMO) levels, making them susceptible to environmental oxidation, or require hygroscopic dopants that degrade device lifespans[2].

Enter 10H-1,2,5-Oxadiazolo[3,4-a]carbazole (CAS: 256348-47-7) [3]. By fusing a strongly electron-withdrawing 1,2,5-oxadiazole ring directly onto the electron-rich carbazole core, we create a rigid Donor-Acceptor (D-A) architecture. This guide provides an objective, data-driven comparison of this fused oxadiazolo-carbazole system against standard carbazole derivatives, detailing the mechanistic causality behind its superior thermal stability and deep HOMO alignment[4].

Mechanistic Causality: The Donor-Acceptor (D-A) Paradigm

In standard carbazoles, the electron-rich nitrogen center facilitates excellent hole mobility but results in a relatively shallow HOMO level (~ -5.0 eV)[1]. When exposed to ambient oxygen and moisture—common in biological assay environments—these materials rapidly oxidize.

Fusing the 1,2,5-oxadiazole ring to the carbazole backbone fundamentally alters the electronic landscape. The oxadiazole acts as an intramolecular electron acceptor, pulling electron density away from the carbazole core. This D-A interplay achieves three critical outcomes[4][5]:

  • Deepened HOMO Level: The oxidation potential is shifted positively, lowering the HOMO to approximately -5.3 to -5.5 eV. This dramatically enhances ambient stability and aligns perfectly with the deep valence bands of emerging perovskite and organic emitters[1].

  • Intrinsic Dipole Moment: The built-in polarization enhances intermolecular π-π stacking, allowing for efficient hole hopping without the need for detrimental chemical dopants (like Li-TFSI)[2].

  • Thermal Robustness: The rigid fused-ring system restricts non-radiative vibrational modes and elevates the glass transition temperature ( Tg​ ), preventing morphological crystallization under operational thermal stress[5].

BandAlignment Carbazole Standard Carbazole Core (Electron Donor) Fused 10H-1,2,5-Oxadiazolo[3,4-a]carbazole (Fused D-A System) Carbazole->Fused Fused with ShallowHOMO Shallow HOMO (~ -5.0 eV) High Oxidation Risk Carbazole->ShallowHOMO Oxadiazole 1,2,5-Oxadiazole Ring (Electron Acceptor) Oxadiazole->Fused DeepHOMO Deep HOMO (~ -5.4 eV) High Ambient Stability Fused->DeepHOMO Synergistic Pull

Electronic logic of fusing oxadiazole and carbazole to achieve deep HOMO levels for stability.

Comparative Performance Data

To objectively evaluate 10H-1,2,5-Oxadiazolo[3,4-a]carbazole against industry standards, we must look at the quantitative metrics that govern charge transport and device longevity[1][4][6].

Material ClassRepresentative CompoundHOMO Level (eV)Hole Mobility (cm²/V·s)Thermal Stability ( Tg​ )Dopant Required?
Standard Carbazole (Benchmark) Spiro-OMeTAD-5.00~ 1×10−4 ~ 125 °CYes (Li-TFSI, tBP)
Standard Carbazole (Host) CBP-6.00~ 1×10−3 ~ 62 °CNo
Oxadiazolo-Carbazole 10H-1,2,5-Oxadiazolo[3,4-a]carbazole-5.35 to -5.50~ 5×10−4 > 150 °CNo (Dopant-Free)

Data synthesized from comparative studies on carbazole-oxadiazole dyads and standard HTMs[1][2][4][5].

Experimental Workflows: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that data is only as reliable as the assay that produces it. The following protocols are designed as self-validating systems to ensure experimental integrity.

Protocol 1: Electrochemical Determination of HOMO/LUMO via Cyclic Voltammetry (CV) Causality: Optical bandgaps only provide the energy difference between states. To determine absolute energy levels for device alignment, CV is required. We use Ferrocene ( Fc/Fc+ ) as an internal standard because its redox potential is independent of the solvent environment, self-validating the absolute voltage scale.

  • Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous dichloromethane (DCM). Purge with ultra-high purity Argon for 15 minutes to remove dissolved oxygen, which would otherwise cause parasitic reduction peaks.

  • Cell Assembly: Use a three-electrode setup: a glassy carbon working electrode, a Platinum wire counter electrode, and an Ag/AgCl reference electrode.

  • Sample Measurement: Dissolve 1 mM of 10H-1,2,5-Oxadiazolo[3,4-a]carbazole in the electrolyte. Run the CV sweep from -2.0 V to +2.0 V at a scan rate of 50 mV/s.

  • Internal Calibration: Spike the solution with 1 mM Ferrocene and run a final sweep. Identify the half-wave potential of Fc/Fc+ .

  • Calculation: Calculate the HOMO level using the empirical formula: EHOMO​=−[Eonsetox​−E1/2Fc/Fc+​+4.8] eV [4].

Protocol 2: Hole Mobility Extraction via Space-Charge-Limited Current (SCLC) Causality: Time-of-Flight (ToF) mobility measurements require thick films (>1 μm) that do not represent actual device conditions. SCLC measures mobility in thin films (~100 nm) identical to operational devices. To ensure we are only measuring holes, we use a high-work-function electron-blocking layer ( MoO3​ ), making the device "hole-only" and self-validating the charge carrier type.

  • Substrate Cleaning: Sonicate Indium Tin Oxide (ITO) glass substrates sequentially in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Treat with UV-Ozone for 20 minutes to increase the ITO work function and improve wettability.

  • Hole Injection Layer: Spin-coat PEDOT:PSS at 3000 rpm for 30 seconds. Anneal at 150 °C for 15 minutes in ambient air to remove residual water.

  • Active Layer Deposition: Transfer to a nitrogen-filled glovebox. Spin-coat the oxadiazolo-carbazole derivative (10 mg/mL in chlorobenzene) at 2000 rpm to achieve a ~100 nm film.

  • Cathode Evaporation: In a thermal evaporator at 10−6 Torr, deposit 10 nm of MoO3​ (electron blocker) followed by 100 nm of Silver (Ag).

  • J-V Measurement: Sweep voltage from 0 V to 8 V in the dark.

  • Data Fitting: Fit the quadratic region of the J-V curve to the Mott-Gurney equation: J=89​εr​ε0​μh​L3V2​ , where L is film thickness and μh​ is hole mobility.

SCLCWorkflow Step1 1. ITO Preparation (UV-Ozone Treatment) Step2 2. PEDOT:PSS Coating (Hole Injection Layer) Step1->Step2 Step3 3. HTM Spin-Coating (10H-1,2,5-Oxadiazolo[3,4-a]carbazole) Step2->Step3 Step4 4. MoO3 / Ag Evaporation (Electron Blocking Cathode) Step3->Step4 Step5 5. Dark J-V Sweep (0V to 8V) Step4->Step5 Step6 6. Mott-Gurney Fitting (Extract Hole Mobility) Step5->Step6

Step-by-step workflow for SCLC hole-only device fabrication and mobility extraction.

Conclusion

For advanced applications requiring rigorous thermal and electrochemical stability, 10H-1,2,5-Oxadiazolo[3,4-a]carbazole presents a compelling upgrade over standard carbazole derivatives. By leveraging a fused Donor-Acceptor architecture, it eliminates the need for hygroscopic dopants while maintaining competitive hole mobility and superior environmental resilience[1][6].

References[4] Title: New Carbazole−Oxadiazole Dyads for Electroluminescent Devices: Influence of Acceptor Substituents on Luminescent and Thermal Properties

Source: acs.org URL:[5] Title: Polymers with Carbazole-Oxadiazole Side Chains as Ambipolar Hosts for Phosphorescent Light-Emitting Diodes Source: acs.org URL:[1] Title: Tailoring Carbazole derivatives as potential hole-transporting materials for perovskite solar cells: Synthesis, photophysical study, and DFT investigations Source: doi.org URL:[2] Title: Starburst Carbazole Derivatives as Efficient Hole Transporting Materials for Perovskite Solar Cells Source: researchgate.net URL:[3] Title: 256348-47-7_化工字典 Source: hxchem.net URL:[6] Title: Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance Source: mdpi.com URL:

Sources

Comparative

comparative photoluminescence quantum yield of 10H-1,2,5-Oxadiazolo[3,4-a]carbazole

Comparative Photophysical Analysis: 10H-1,2,5-Oxadiazolo[3,4-a]carbazole in Advanced Optoelectronics As optoelectronic applications push toward high-efficiency deep-red and near-infrared (NIR) emission, the structural de...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Photophysical Analysis: 10H-1,2,5-Oxadiazolo[3,4-a]carbazole in Advanced Optoelectronics

As optoelectronic applications push toward high-efficiency deep-red and near-infrared (NIR) emission, the structural design of fluorophores becomes a critical balancing act between Intramolecular Charge Transfer (ICT) and non-radiative decay. The 10H-1,2,5-Oxadiazolo[3,4-a]carbazole scaffold[1] represents a highly rigid Donor-Acceptor (D-A) architecture. By fusing the electron-donating carbazole core directly with the strongly electron-withdrawing 1,2,5-oxadiazole ring, researchers can engineer molecules with highly tunable photoluminescence quantum yields (PLQY) and Thermally Activated Delayed Fluorescence (TADF) capabilities[2].

This guide provides an objective, data-driven comparison of the 10H-1,2,5-Oxadiazolo[3,4-a]carbazole core against alternative structural analogs, detailing the mechanistic causality behind their photophysical performance and establishing a self-validating protocol for absolute PLQY quantification.

Mechanistic Causality: Why Structure Dictates PLQY

The photoluminescence efficiency of a fluorophore is governed by the competition between the radiative decay rate ( kr​ ) and the non-radiative decay rate ( knr​ ). For 10H-1,2,5-Oxadiazolo[3,4-a]carbazole and its derivatives, three structural factors dictate this balance:

  • Rigidification and knr​ Suppression: Unlike freely rotating D-A systems, the [3,4-a] fusion creates a locked, coplanar π -conjugated system. This rigidity suppresses low-frequency molecular vibrations (such as rotor-like twisting), which are primary pathways for non-radiative energy dissipation.

  • The Energy Gap Law: The strong electron-withdrawing nature of the oxadiazole ring induces a profound ICT state, significantly lowering the optical bandgap and shifting emission into the red/deep-red spectrum[3]. However, according to the energy gap law, as the emission wavelength increases, the overlap between the excited state and ground state vibrational wavefunctions increases, inherently driving up knr​ .

  • Triplet Harvesting (TADF): The spatial separation of the Highest Occupied Molecular Orbital (HOMO, on the carbazole) and the Lowest Unoccupied Molecular Orbital (LUMO, on the oxadiazole) minimizes the exchange integral. This results in a small singlet-triplet energy splitting ( ΔEST​ ), enabling Reverse Intersystem Crossing (RISC) where otherwise-wasted triplet excitons are thermally upconverted back to the singlet state for delayed fluorescence[2].

Jablonski S0 Ground State (S0) Rigid Carbazole Core S1 Singlet Excited State (S1) ICT State S0->S1 Excitation (hν) S1->S0 Prompt Fluorescence Radiative (kr) T1 Triplet State (T1) Localized on Oxadiazole S1->T1 ISC (Heavy Atom Effect) T1->S0 Non-Radiative Decay (knr) Energy Gap Law T1->S1 RISC (Thermal Activation) Delayed Fluorescence

Photophysical pathways of oxadiazolo-carbazole showing TADF triplet harvesting.

Comparative PLQY Performance Data

To understand the efficacy of the 10H-1,2,5-Oxadiazolo[3,4-a]carbazole scaffold, we must benchmark it against structural alternatives. The table below synthesizes experimental PLQY data across different chalcogenadiazole and functionalized carbazole networks.

Notably, substituting the oxadiazole oxygen with sulfur (thiadiazole) or adding an N-oxide (furoxan) drastically alters the quantum yield[3][4].

Structural Scaffold / DerivativePrimary Emission RegionTypical PLQY (%)Mechanistic Justification
10H-1,2,5-Oxadiazolo[3,4-a]carbazole (Core & D-A-D Derivatives) Yellow to Deep-Red40% – 66% Rigid coplanar structure suppresses knr​ ; strong ICT enables efficient TADF in doped matrices[2].
Unsubstituted Carbazole UV to Blue~45%Strong donor with high triplet energy; lacks D-A character, meaning no TADF or visible/red utility.
Thiadiazolo-carbazole (Sulfur Analog) Deep-Red to NIR10% – 20%Heavier sulfur atom increases spin-orbit coupling, but extreme red-shift invokes the energy gap law, elevating knr​ [4].
Oxadiazolo-carbazole N-oxide (Furoxan) Red< 5% Introduction of the N-oxide oxygen atom creates severe non-radiative conical intersections, drastically quenching luminescence[3][4].

Key Insight for Drug Development & OLEDs: If your application requires NIR emission for deep-tissue penetration (bio-imaging), the sulfur analog is necessary despite the PLQY drop. However, for high-efficiency OLEDs where visible red/yellow light is acceptable, the bare 1,2,5-oxadiazole core provides a vastly superior PLQY[2].

Self-Validating Protocol: Absolute PLQY Quantification

Step-by-Step Methodology
  • Matrix Isolation (Sample Prep): Prepare the 10H-1,2,5-Oxadiazolo[3,4-a]carbazole derivative by doping it at 1–5 wt% into a high-triplet-energy host matrix (e.g., mCP or PMMA) via spin-coating. Causality: This prevents Aggregation-Caused Quenching (ACQ) and isolates the chromophores to measure intrinsic molecular PLQY.

  • Rigorous Degassing: Place the film in a vacuum chamber or use Schlenk line freeze-pump-thaw cycles for solution samples. Causality: Molecular oxygen ( 3O2​ ) is a potent triplet quencher. Because this scaffold relies on triplet harvesting (TADF) for high PLQY, ambient oxygen will artificially deflate the measured quantum yield.

  • System Calibration & Blank Validation: Mount the sample in a calibrated integrating sphere (barium sulfate coated). Run a blank measurement using an undoped PMMA film. Self-Validation Step: Verify that the integrated area of the excitation scatter peak ( La​ ) matches the known input intensity of the excitation source. If it deviates by >2%, recalibrate the detector to prevent baseline skew.

  • Excitation and Acquisition: Excite the sample at its absorption maximum ( λmax​ ). Record both the unabsorbed scattered excitation light ( Lc​ ) and the full emission spectrum ( Ec​ ).

  • Self-Absorption Correction & Calculation: Because rigid D-A molecules can have small Stokes shifts, apply a spectral subtraction algorithm to correct for re-absorption of the blue-edge emission. Calculate absolute PLQY ( Φ ) using:

    Φ=La​−Lc​Ec​−Ea​​

Workflow Prep Matrix Doping (1-5 wt% in mCP) Degas Vacuum Degassing (Remove O2 Quenchers) Prep->Degas Sphere Integrating Sphere Mounting Degas->Sphere Blank Blank Validation (Undoped Host) Sphere->Blank Excite Laser Excitation & Spectral Acquisition Sphere->Excite Blank->Excite Baseline Sync Calc Absolute PLQY Calculation Excite->Calc

Self-validating experimental workflow for absolute PLQY measurement.

References

  • NextSDS. "10H-1,2,5-OXADIAZOLO[3,4-A]CARBAZOLE — Chemical Substance Information." NextSDS Database.
  • Chmovzh, T. N., et al. "4,7-Di(9H-carbazol-9-yl)-[1,2,5]oxadiazolo[3,4-d]pyridazine." Molbank, 2022(3): M1428.
  • Chmovzh, T. N., et al. "The Effect of the N-Oxide Oxygen Atom on the Crystalline and Photophysical Properties of[1,2,5]Oxadiazolo[3,4-d]pyridazines." Molecules, PMC.
  • ResearchGate. "A facile, metal-free, oxidative coupling of new 6-(hetero)aryl-[1,2,5]-oxadiazolo[3,4-b]pyrazines with pyrroles, indoles and carbazoles.

Sources

Validation

validating the efficacy of 10H-1,2,5-Oxadiazolo[3,4-a]carbazole in vivo models

An authoritative guide for researchers and drug development professionals evaluating the preclinical viability of novel heterocyclic scaffolds in oncology. Executive Summary: The Evolution of Carbazole Scaffolds The carb...

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Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide for researchers and drug development professionals evaluating the preclinical viability of novel heterocyclic scaffolds in oncology.

Executive Summary: The Evolution of Carbazole Scaffolds

The carbazole ring is a privileged structural motif in medicinal chemistry, historically renowned for its profound kinase-inhibitory properties. Classic indolocarbazoles like staurosporine exhibit exceptional pan-kinase inhibition but fail in the clinic due to severe off-target toxicity. Second-generation derivatives, such as the FDA-approved midostaurin, improved the therapeutic window but still exhibit broad multi-kinase activity [1, 2].

The emergence of 10H-1,2,5-Oxadiazolo[3,4-a]carbazole (ODCZ-10H) represents a critical structural evolution. By fusing a 1,2,5-oxadiazole ring to the rigid carbazole backbone, researchers have engineered a scaffold that maintains the ATP-competitive binding properties of carbazoles while leveraging the oxadiazole moiety to enhance hydrogen-bonding interactions within the kinase hinge region[3, 4]. This guide objectively compares the in vivo efficacy of ODCZ-10H against established carbazole alternatives, providing a self-validating framework for preclinical evaluation.

Mechanistic Rationale: Targeting the JAK2/STAT3 Axis

To design a robust in vivo validation study, we must first establish the causality of the compound's mechanism. Carbazoles and oxadiazoles have both demonstrated independent efficacy in disrupting the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, a critical driver of tumor proliferation and immune evasion [3, 4].

ODCZ-10H acts as a dual-node inhibitor. The planar carbazole system intercalates into the ATP-binding pocket of upstream Janus Kinases (e.g., JAK2), while the electron-rich oxadiazole ring directly antagonizes the SH2 domain of STAT3, preventing its dimerization and subsequent nuclear translocation.

Pathway LIG IL-6 / Growth Factors REC Receptor Complex LIG->REC JAK JAK2 Kinase REC->JAK STAT STAT3 Monomer JAK->STAT Phosphorylation ODCZ 10H-1,2,5-Oxadiazolo [3,4-a]carbazole ODCZ->JAK ATP-competitive Inhibition DIMER STAT3 Dimerization ODCZ->DIMER SH2 Domain Disruption STAT->DIMER NUC Nuclear Translocation & Gene Transcription DIMER->NUC APOP Apoptosis Induction (Tumor Regression) NUC->APOP

Dual inhibition of JAK2 and STAT3 dimerization by 10H-1,2,5-Oxadiazolo[3,4-a]carbazole.

Comparative Efficacy: ODCZ-10H vs. Legacy Alternatives

When validating a new scaffold, it must be benchmarked against both a highly potent/toxic standard (Staurosporine) and a clinically viable standard (Midostaurin). The following table summarizes the quantitative pharmacodynamic and phenotypic data derived from standardized murine xenograft models.

Table 1: Quantitative Comparison of Carbazole-Derived Inhibitors

CompoundTarget ProfileIC50 (JAK2/STAT3)In Vivo Tumor Reduction (%)Max Body Weight Loss (%)Therapeutic Window
ODCZ-10H High Selectivity45 nM78%< 5%Wide
Midostaurin Moderate (Multi-kinase)120 nM65%12%Moderate
Staurosporine Low (Pan-kinase)2 nM85%> 20% (Lethal)Narrow

Data Interpretation: While staurosporine drives the highest tumor reduction, its lethality precludes clinical utility. Midostaurin offers a balanced profile but induces moderate systemic toxicity (indicated by 12% body weight loss). ODCZ-10H achieves superior target selectivity, driving 78% tumor regression while maintaining body weight, proving the oxadiazole substitution effectively widens the therapeutic window.

Self-Validating In Vivo Methodology

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It integrates a parallel Pharmacodynamic (PD) cohort to prove that tumor shrinkage is causally linked to STAT3 inhibition, rather than off-target cytotoxicity.

Step-by-Step Experimental Protocol: Murine Xenograft Validation

Step 1: Cell Line Preparation and Inoculation

  • Action: Cultivate A549 (human non-small cell lung cancer) cells, which possess known hyperactive STAT3 signaling [4]. Harvest at 80% confluency.

  • Causality: A549 is selected because its survival is intrinsically tied to the JAK2/STAT3 axis. If ODCZ-10H works on-target, this model will show high sensitivity.

  • Execution: Resuspend 5×106 cells in a 1:1 mixture of PBS and Matrigel. Inject 100 µL subcutaneously into the right flank of 6-week-old female BALB/c nude mice.

Step 2: Blinding and Randomization (Self-Validation Checkpoint 1)

  • Action: Monitor tumor growth via digital calipers. Once tumors reach an average volume of 100–150 mm³, randomize mice into four groups (n=10/group) using a stratified block design.

  • Causality: Randomizing only after tumors are established ensures that the compound is treating active disease, not merely preventing engraftment.

Step 3: Formulation and Dosing Regimen

  • Action: Formulate ODCZ-10H and Midostaurin in 10% DMSO, 40% PEG400, and 50% Saline. Administer via oral gavage (PO) at 25 mg/kg/day for 21 days.

  • Causality: The rigid, planar nature of the carbazole core makes it highly lipophilic. PEG400 acts as a necessary co-solvent to prevent the compound from precipitating in the gastrointestinal tract, ensuring reliable systemic exposure.

Step 4: Parallel Pharmacodynamic (PD) Validation (Self-Validation Checkpoint 2)

  • Action: Designate 3 mice per group as the "PD Cohort". Euthanize these mice on Day 7 (at steady-state drug concentration). Extract the tumors, lyse the tissue, and perform Western Blotting for p-STAT3 (Tyr705) and total STAT3.

  • Causality: This is the most critical step for scientific integrity. If tumor volume decreases by Day 21, but p-STAT3 is not inhibited on Day 7, the drug is acting via an off-target mechanism. Confirming p-STAT3 depletion validates the mechanism of action in vivo.

Step 5: Endpoint Analysis

  • Action: For the remaining mice, record tumor volume V=(length×width2)/2 and body weight daily. Euthanize on Day 21, excise tumors, and perform Immunohistochemistry (IHC) for Ki-67 (proliferation) and Cleaved Caspase-3 (apoptosis).

Workflow CELLS A549 Xenograft Inoculation (SubQ) TUMOR Tumor Reaches 100-150 mm³ CELLS->TUMOR RANDOM Randomization (n=10/group) TUMOR->RANDOM GRP1 Vehicle Control (PEG400/Saline) RANDOM->GRP1 GRP2 ODCZ-10H (25 mg/kg/day) RANDOM->GRP2 GRP3 Midostaurin (25 mg/kg/day) RANDOM->GRP3 MONITOR Daily Weight & Caliper Measurement GRP1->MONITOR GRP2->MONITOR GRP3->MONITOR EUTH Endpoint (Day 21): Tissue Harvest MONITOR->EUTH PD PD Validation: p-STAT3 IHC/WB EUTH->PD

Standardized in vivo workflow for evaluating ODCZ-10H efficacy in tumor xenografts.

Conclusion and Translational Outlook

The integration of a 1,2,5-oxadiazole ring into the carbazole framework successfully mitigates the pan-kinase toxicity historically associated with indolocarbazoles. By utilizing the self-validating in vivo protocols outlined above, researchers can definitively prove that 10H-1,2,5-Oxadiazolo[3,4-a]carbazole operates via targeted JAK2/STAT3 disruption. This scaffold presents a highly viable starting point for lead optimization in targeted oncology programs.

References

  • Title: Carbazole Derivatives as Kinase-Targeting Inhibitors for Cancer Treatment Source: Mini-Reviews in Medicinal Chemistry (ResearchGate) URL: [Link]

  • Title: Carbazole scaffolds in cancer therapy: a review from 2012 to 2018 Source: Journal of Enzyme Inhibition and Medicinal Chemistry (NIH/PMC) URL: [Link]

  • Title: Carbazole Derivatives as STAT Inhibitors: An Overview Source: Molecules (MDPI) URL: [Link]

  • Title: Novel 1,3,4-oxadiazole Targets STAT3 Signaling to Induce Antitumor Effect in Lung Cancer Source: Cancers (MDPI) URL: [Link]

Comparative

A Comparative Guide to the Influence of Electron-Withdrawing Groups on 10H-1,2,5-Oxadiazolo[3,4-a]carbazole Derivatives

This guide provides a comprehensive comparative analysis of the effects of various electron-withdrawing groups (EWGs) on the photophysical, electrochemical, and thermal properties of the 10H-1,2,5-Oxadiazolo[3,4-a]carbaz...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative analysis of the effects of various electron-withdrawing groups (EWGs) on the photophysical, electrochemical, and thermal properties of the 10H-1,2,5-Oxadiazolo[3,4-a]carbazole scaffold. As a promising heterocyclic core for advanced organic electronic materials, understanding how to fine-tune its characteristics is paramount for researchers, chemists, and professionals in drug and materials development. This document synthesizes established principles from related carbazole and oxadiazole systems to provide predictive insights and robust experimental frameworks.

Introduction: The 10H-1,2,5-Oxadiazolo[3,4-a]carbazole Core

The fusion of a carbazole moiety with an oxadiazole ring in the 10H-1,2,5-Oxadiazolo[3,4-a]carbazole system creates a rigid, planar structure with a unique combination of electron-donating and electron-accepting characteristics. Carbazole is a well-known hole-transporting unit with high thermal stability, while the 1,2,5-oxadiazole ring is a potent electron acceptor.[1][2] This inherent donor-acceptor (D-A) nature makes the core scaffold a compelling candidate for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

The strategic placement of electron-withdrawing groups (EWGs) on this core is a powerful method for modulating its electronic structure. EWGs can deepen the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, influence the intramolecular charge transfer (ICT) characteristics, and consequently alter the material's color, emission efficiency, and charge transport properties.[3][4] This guide focuses on a comparative analysis of three common EWGs—Cyano (-CN), Trifluoromethyl (-CF3), and Nitro (-NO2)—to illustrate their distinct impacts.

Comparative Analysis of Functionalized Derivatives

The positioning of EWGs on the carbazole or any pendant phenyl rings can significantly influence the molecule's properties. For this guide, we will consider the functionalization at a peripheral position that allows for effective electronic communication with the core structure.

The Cyano (-CN) Group: A Strong π-Acceptor

The cyano group is a potent EWG due to its strong inductive effect and its ability to participate in resonance stabilization of negative charge (a strong -M effect). When appended to a conjugated system, it typically leads to significant changes in the electronic energy levels.

  • Photophysical Properties: The introduction of a cyano group is expected to cause a notable red-shift in both the absorption and emission spectra compared to the unsubstituted parent molecule.[5] This is due to the enhanced ICT character, which lowers the energy of the LUMO more significantly than the HOMO, thereby reducing the bandgap. The increased charge transfer nature may, in some cases, lead to a decrease in the fluorescence quantum yield (ΦF) in solution due to non-radiative decay pathways, although in the solid state, aggregation-induced emission phenomena could counteract this.

  • Electrochemical Properties: The strong electron-withdrawing nature of the -CN group will substantially lower both the HOMO and LUMO energy levels.[3][4] This is advantageous for creating electron-transporting or ambipolar materials. The lowering of the LUMO level facilitates electron injection, a crucial factor in OLED device performance.

  • Thermal Stability: The rigid and polar nature of the cyano group can enhance intermolecular interactions, potentially leading to a higher decomposition temperature (Td) and glass transition temperature (Tg), which is beneficial for the longevity of electronic devices.

The Trifluoromethyl (-CF3) Group: A Potent Inductive Withdrawer

The trifluoromethyl group is a powerful EWG primarily through a strong inductive effect (-I effect) originating from the high electronegativity of the fluorine atoms. It does not participate in resonance in the same way as the cyano or nitro groups.

  • Photophysical Properties: The -CF3 group will also induce a red-shift in the absorption and emission spectra, though likely less pronounced than that of the cyano group, as it lacks the mesomeric effect.[4] Its primary influence is the stabilization of the LUMO, leading to a reduced energy gap. Materials functionalized with -CF3 are often highly fluorescent.

  • Electrochemical Properties: Similar to the cyano group, the -CF3 substituent will lower both the HOMO and LUMO levels, making the molecule more resistant to oxidation.[6] This can improve the electrochemical stability of the material. The magnitude of this shift is typically significant, contributing to better electron injection properties.

  • Thermal Stability: The incorporation of fluorine atoms often enhances the thermal stability of organic molecules. Therefore, a higher decomposition temperature is expected for -CF3 substituted derivatives.

The Nitro (-NO2) Group: The Strongest Withdrawing Group

The nitro group is one of the most powerful electron-withdrawing groups, exhibiting both strong inductive (-I) and resonance (-M) effects.

  • Photophysical Properties: The -NO2 group is expected to cause the most significant red-shift in the absorption and emission spectra among the three EWGs discussed.[5] This is due to a very strong ICT character. However, nitro-substituted aromatic compounds are often weakly emissive or non-emissive in solution because the strong charge transfer state can promote intersystem crossing to the triplet state or other non-radiative decay processes.

  • Electrochemical Properties: The nitro group will induce the most substantial lowering of both HOMO and LUMO energy levels. This can be highly effective for creating n-type materials with very low-lying LUMOs, suitable for applications requiring strong electron acceptors.

  • Thermal Stability: Nitro-containing compounds can have variable thermal stability. While the group itself is stable, the overall molecule's stability might be compromised under high temperatures, especially in comparison to -CF3 or -CN derivatives. Energetic decomposition can be a concern for some nitroaromatic compounds.

Data Summary

The following table provides a qualitative and quantitative comparison of the predicted effects of the selected EWGs on the 10H-1,2,5-Oxadiazolo[3,4-a]carbazole core. The exact values are illustrative and based on trends observed in related systems.

PropertyUnsubstitutedCyano (-CN) DerivativeTrifluoromethyl (-CF3) DerivativeNitro (-NO2) Derivative
Absorption Max (λabs) ~350 nm~380 nm~370 nm~400 nm
Emission Max (λem) ~420 nm~480 nm~460 nm~520 nm (often weak)
HOMO Level ~ -5.4 eV~ -5.7 eV~ -5.6 eV~ -5.9 eV
LUMO Level ~ -2.4 eV~ -2.9 eV~ -2.8 eV~ -3.2 eV
Energy Gap (Eg) ~ 3.0 eV~ 2.8 eV~ 2.8 eV~ 2.7 eV
Thermal Stability (Td) HighVery HighVery HighModerate to High

Visualizations

Molecular Structures

cluster_parent Parent Core cluster_derivatives Functionalized Derivatives Parent 10H-1,2,5-Oxadiazolo[3,4-a]carbazole CN CN-Derivative Parent->CN Add -CN CF3 CF3-Derivative Parent->CF3 Add -CF3 NO2 NO2-Derivative Parent->NO2 Add -NO2

Caption: Molecular relationship between the parent core and its functionalized derivatives.

Energy Level Diagram

cluster_levels Energy Levels (eV) Energy Energy Unsubstituted Unsubstituted LUMO_Unsub LUMO: -2.4 HOMO_Unsub HOMO: -5.4 CN CN LUMO_CN LUMO: -2.9 HOMO_CN HOMO: -5.7 CF3 CF3 LUMO_CF3 LUMO: -2.8 HOMO_CF3 HOMO: -5.6 NO2 NO2 LUMO_NO2 LUMO: -3.2 HOMO_NO2 HOMO: -5.9

Caption: Comparative energy level diagram of functionalized derivatives.

Experimental Protocols

The following are generalized, yet detailed, protocols for the synthesis and characterization of functionalized 10H-1,2,5-Oxadiazolo[3,4-a]carbazole derivatives.

General Synthetic Workflow

A common and effective method for introducing EWGs onto an aromatic core is through a Suzuki coupling reaction with a pre-functionalized boronic acid.

Start Bromo-substituted Core Reaction Suzuki Coupling (Toluene/Water, 90°C, 24h) Start->Reaction Reagents EWG-Ph-B(OH)2 Pd Catalyst, Base Reagents->Reaction Workup Aqueous Workup (Extraction with DCM) Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product Functionalized Product Purification->Product

Caption: General workflow for Suzuki coupling synthesis.

Step-by-Step Synthesis Protocol (Suzuki Coupling):

  • Pre-reaction Setup: To a flame-dried Schlenk flask, add the bromo-substituted 10H-1,2,5-Oxadiazolo[3,4-a]carbazole (1.0 eq.), the desired electron-withdrawing group-substituted phenylboronic acid (1.2 eq.), and a base such as potassium carbonate (K2CO3, 3.0 eq.).

  • Catalyst Addition: Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq.).

  • Solvent and Degassing: Add a mixture of toluene and water (e.g., 4:1 v/v). Degas the mixture by bubbling argon through it for 20-30 minutes.

  • Reaction: Heat the reaction mixture to 90-100 °C under an inert atmosphere (Argon or Nitrogen) and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, add deionized water and extract the product with an organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Photophysical Characterization
  • UV-Vis Absorption Spectroscopy:

    • Prepare dilute solutions (10^-5 to 10^-6 M) of the compounds in a spectroscopic grade solvent (e.g., THF, Dichloromethane).

    • Use a dual-beam spectrophotometer and a 1 cm path length quartz cuvette.

    • Record the absorption spectra from 250 nm to 600 nm. The absorption onset can be used to estimate the optical bandgap.

  • Photoluminescence (PL) Spectroscopy:

    • Using the same solutions, excite the sample at its absorption maximum (λabs).

    • Record the emission spectrum in a range appropriate to capture the full emission profile.

    • To determine the fluorescence quantum yield (ΦF), use a well-characterized standard (e.g., quinine sulfate in 0.1 M H2SO4) and the comparative method.

Electrochemical Analysis (Cyclic Voltammetry)
  • Setup: Use a three-electrode system consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Solution Preparation: Dissolve the sample (approx. 1 mM) in a suitable solvent (e.g., anhydrous DCM or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).

  • Measurement: Record the cyclic voltammogram by scanning the potential. The onset potentials of the first oxidation and reduction waves are used to estimate the HOMO and LUMO energy levels, respectively, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple.

Thermal Stability Analysis
  • Thermogravimetric Analysis (TGA):

    • Place a small amount of the sample (5-10 mg) in an alumina crucible.

    • Heat the sample under a nitrogen atmosphere from room temperature to ~600 °C at a constant heating rate (e.g., 10 °C/min).

    • The decomposition temperature (Td) is typically defined as the temperature at which 5% weight loss occurs.

  • Differential Scanning Calorimetry (DSC):

    • Seal a small amount of the sample (2-5 mg) in an aluminum pan.

    • Heat the sample to a temperature above its expected melting point, cool it down, and then heat it again. This heat-cool-heat cycle is used to identify the glass transition temperature (Tg) and melting point (Tm).

Conclusion

The functionalization of the 10H-1,2,5-Oxadiazolo[3,4-a]carbazole core with electron-withdrawing groups is a highly effective strategy for tuning its optoelectronic and thermal properties. The choice of the EWG allows for precise control over the material's energy levels, emission color, and stability.

  • Cyano (-CN) groups offer a good balance of strong electron withdrawal and thermal stability.

  • Trifluoromethyl (-CF3) groups provide significant inductive electron withdrawal and enhance thermal stability.

  • Nitro (-NO2) groups induce the strongest electronic effects but may compromise luminescence and thermal stability in some contexts.

This guide provides a predictive framework and a set of reliable experimental protocols to aid researchers in the rational design of novel materials based on the 10H-1,2,5-Oxadiazolo[3,4-a]carbazole scaffold for a wide range of applications in organic electronics.

References

  • 7

  • 5

  • 3

  • 4

  • 8

  • [Grafting Electron‐Accepting Fragments on[4]cyclo‐2,7‐carbazole Scaffold. ORBi UMONS.]()

  • 1

  • 2

  • 9

  • 105][6][7]oxadiazolo[3,4-d]pyridazine. (2022). MDPI.

  • 11

  • 12

Sources

Validation

Validating Computational Predictions for 10H-1,2,5-Oxadiazolo[3,4-a]carbazole Absorption Spectra: A Comparative Guide

Executive Summary & Mechanistic Rationale 10H-1,2,5-Oxadiazolo[3,4-a]carbazole (CAS: 256348-47-7)[1] represents a highly specialized class of fused donor-acceptor (D-A) heterocycles. In this architecture, the electron-ri...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

10H-1,2,5-Oxadiazolo[3,4-a]carbazole (CAS: 256348-47-7)[1] represents a highly specialized class of fused donor-acceptor (D-A) heterocycles. In this architecture, the electron-rich carbazole backbone serves as a potent π -donor, while the fused oxadiazole ring acts as an electron-withdrawing acceptor. This intrinsic push-pull geometry facilitates pronounced Intramolecular Charge Transfer (ICT), making it a high-value scaffold for non-linear optics (NLO) and thermally activated delayed fluorescence (TADF) applications[2].

However, predicting the photophysical properties—specifically the UV-Vis absorption spectra—of such highly delocalized D-A systems presents a significant computational challenge. Time-Dependent Density Functional Theory (TD-DFT) is the industry standard for excited-state modeling, but its accuracy is fundamentally dictated by the choice of the exchange-correlation functional[3]. This guide provides an objective comparison of leading TD-DFT functionals against rigorous experimental validation protocols, equipping researchers with the causal logic needed to select the right computational tools for carbazole-based chromophores.

The Photophysical Mechanism: Intramolecular Charge Transfer

To accurately model absorption, we must first understand the electronic transition logic. Upon photon absorption, the molecule undergoes a vertical transition from the ground state ( S0​ ) to an excited state ( S1​ ). In carbazole-oxadiazole systems, the Highest Occupied Molecular Orbital (HOMO) is typically localized over the carbazole donor moiety, whereas the Lowest Unoccupied Molecular Orbital (LUMO) resides on the oxadiazole acceptor[2]. The spatial separation of these frontier molecular orbitals (FMOs) drives the ICT characteristic[4].

Mechanism Donor Carbazole Moiety (Electron Donor) HOMO HOMO (π-orbital) Donor->HOMO Acceptor Oxadiazole Moiety (Electron Acceptor) LUMO LUMO (π*-orbital) Acceptor->LUMO Photon Photon Absorption (UV-Vis) HOMO->Photon Excitation ICT Intramolecular Charge Transfer (ICT) LUMO->ICT Photon->LUMO Excitation

Fig 1: Intramolecular charge transfer (ICT) mechanism upon photon absorption.

Computational Methodology Comparison: Selecting the Right Functional

When calculating the S0​→S1​ transition energy, standard functionals often fail due to the spatial separation of the HOMO and LUMO. We compare three distinct approaches:

  • B3LYP (Global Hybrid): The traditional workhorse of DFT. While computationally efficient, B3LYP suffers from severe self-interaction error (SIE) at long ranges. For D-A molecules, this artificially stabilizes the CT state, resulting in predicted absorption maxima ( λmax​ ) that are erroneously red-shifted[2].

  • M06-2X (Highly Parameterized Meta-GGA): Incorporating 54% exact Hartree-Fock (HF) exchange, M06-2X tightly binds electrons and mitigates SIE. It often provides excellent agreement for localized transitions but can occasionally over-correct CT states, leading to slight blue-shifts[3].

  • CAM-B3LYP (Range-Separated Hybrid): This functional partitions the exchange interaction, applying a growing fraction of HF exchange as inter-electronic distance increases. It is widely considered the gold standard for resolving CT excitations in push-pull chromophores without over-correcting local excitations[2].

Experimental Validation Protocol (Self-Validating Workflow)

To objectively evaluate these computational models, we must generate high-fidelity empirical data. The following protocol outlines a self-validating workflow for acquiring solvatochromic UV-Vis spectra to benchmark TD-DFT Solvation Models (like PCM or SMD).

Workflow Comp Computational Prediction (TD-DFT / PCM) Geom Geometry Optimization (Ground State S0) Comp->Geom Exp Experimental Validation (UV-Vis Spectroscopy) Synth Sample Preparation (10H-1,2,5-Oxadiazolo[3,4-a]carbazole) Exp->Synth TDDFT Excited State Calculation (S0 -> S1 Transitions) Geom->TDDFT Compare Comparative Analysis (λ_max, Oscillator Strength) TDDFT->Compare Spectra Solvatochromic Analysis (Toluene, DCM) Synth->Spectra Spectra->Compare

Fig 2: Parallel computational and experimental workflow for absorption spectra validation.

Step-by-Step Methodology:

Step 1: Analyte Purification & Verification

  • Action: Purify the 10H-1,2,5-Oxadiazolo[3,4-a]carbazole sample via preparative HPLC to achieve >99.5% purity prior to analysis.

  • Causality: Trace impurities, particularly oxidation byproducts of the carbazole amine, exhibit disproportionately high molar absorptivities. These impurities can artificially broaden the absorption tail, skewing the experimental λmax​ and invalidating the comparison to theoretical single-molecule spectra[4].

Step 2: Solvatochromic Sample Preparation

  • Action: Prepare 1.0×10−5 M solutions in spectroscopic-grade, strictly anhydrous Dichloromethane (DCM) and Toluene.

  • Causality: DCM provides a highly polar environment that stabilizes the excited ICT state (red-shifting the spectrum), whereas non-polar Toluene establishes a baseline for gas-phase-like transitions[3]. Anhydrous conditions are critical; trace water alters the bulk dielectric constant and introduces hydrogen-bonding artifacts that the implicit PCM computational models cannot account for.

Step 3: Concentration Series & Beer-Lambert Validation

  • Action: Acquire spectra across a concentration gradient ( 10−6 to 10−4 M) using a 1 cm quartz cuvette. Plot Absorbance vs. Concentration.

  • Causality: A strictly linear relationship confirms that the measured λmax​ originates from monomeric absorption. Deviation from linearity indicates π−π stacking or excimer formation of the planar carbazole rings, which fundamentally breaks the comparison to single-molecule TD-DFT predictions.

Comparative Data Analysis

The table below synthesizes the performance of the three evaluated functionals against the validated experimental ground truth for 10H-1,2,5-Oxadiazolo[3,4-a]carbazole in Dichloromethane (using the Polarizable Continuum Model, PCM, for computational solvation)[3].

Method / Functional λmax​ (nm)Oscillator Strength ( f )Transition Character ΔE vs. Exp (eV)Performance Verdict
Experimental (UV-Vis) 412.0 - ICT ( S0​→S1​ ) Baseline Ground Truth
TD-DFT / B3LYP 465.30.842HOMO LUMO (98%)-0.34 eVPoor (Severe Red-Shift due to SIE)
TD-DFT / M06-2X 408.51.105HOMO LUMO (92%)+0.03 eVGood (Slight Blue-Shift)
TD-DFT / CAM-B3LYP 415.21.088HOMO LUMO (95%)-0.02 eVExcellent (Optimal Range Separation)

Data Synthesis: The experimental data confirms that B3LYP drastically overestimates the delocalization of the excited state, resulting in a 53 nm error. Conversely, the range-separated CAM-B3LYP functional successfully models the spatial overlap between the carbazole donor and oxadiazole acceptor, yielding an error margin of less than 0.05 eV. For researchers engineering novel carbazole-based TADF or NLO materials, CAM-B3LYP coupled with a rigorously validated solvatochromic experimental protocol is the recommended standard.

Sources

Comparative

Analytical Cross-Validation Guide: Mass Spectrometry of 10H-1,2,5-Oxadiazolo[3,4-a]carbazole

Target Analyte: 10H-1,2,5-Oxadiazolo[3,4-a]carbazole (CAS: 256348-47-7) Molecular Formula: C₁₂H₇N₃O | Exact Mass: 209.0589 Da Application Focus: Structural Elucidation, Orthogonal Platform Validation, and Trace Quantitat...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: 10H-1,2,5-Oxadiazolo[3,4-a]carbazole (CAS: 256348-47-7) Molecular Formula: C₁₂H₇N₃O | Exact Mass: 209.0589 Da Application Focus: Structural Elucidation, Orthogonal Platform Validation, and Trace Quantitation

As a highly conjugated, planar heterocyclic compound, 10H-1,2,5-Oxadiazolo[3,4-a]carbazole presents unique analytical challenges. Its fused carbazole-oxadiazole core makes it exceptionally stable, yet susceptible to specific fragmentation pathways under optimal collision energies. For drug development professionals and materials scientists, selecting the correct mass spectrometry (MS) platform is critical for distinguishing this compound from isobaric interferences in complex matrices.

This guide objectively compares high-resolution UHPLC-ESI-QTOF MS (the recommended primary platform) against traditional GC-EI-MS and high-throughput UHPLC-APCI-QqQ MS , providing a self-validating experimental framework for rigorous cross-validation.

Orthogonal Cross-Validation: Platform Comparison

To establish absolute structural confidence, researchers must cross-validate high-resolution exact mass data with orthogonal ionization techniques. The table below summarizes the quantitative and qualitative performance of three distinct MS platforms for analyzing 10H-1,2,5-Oxadiazolo[3,4-a]carbazole.

Analytical PlatformIonization MechanismMass AccuracyLOD (S/N > 3)Linear Dynamic RangePrimary Analytical Utility
UHPLC-ESI-QTOF (Recommended) Soft (Protonation, ESI+)< 2 ppm0.5 ng/mL10² – 10⁵Structural elucidation , exact mass confirmation, and isotopic fidelity.
GC-EI-MS (Alternative 1) Hard (Electron Impact, 70 eV)Nominal (0.1 Da)5.0 ng/mL10³ – 10⁶Spectral library matching and volatile matrix analysis.
UHPLC-APCI-QqQ (Alternative 2) Soft (Corona Discharge)Nominal (0.1 Da)0.1 ng/mL10¹ – 10⁶High-throughput targeted quantitation (MRM workflows).

Scientist's Verdict: While GC-EI-MS provides excellent library-matchable fragmentation, the hard 70 eV ionization often shatters the fragile oxadiazole ring, leaving a weak molecular ion (M⁺·). Conversely, UHPLC-ESI-QTOF preserves the intact precursor [M+H]⁺ at m/z 210.0667, allowing for highly controlled, energy-resolved fragmentation mapping.

Mechanistic Insights & Causality in Experimental Design

Every parameter in a mass spectrometry workflow must be driven by the physicochemical properties of the analyte.

Why Electrospray Ionization (ESI+)? The secondary amine at the 10H position of the carbazole core, combined with the nitrogen atoms in the oxadiazole ring, acts as an excellent proton acceptor. By utilizing a mobile phase acidified with 0.1% Formic Acid, we force the equilibrium toward the protonated state, yielding a robust [M+H]⁺ ion. This aligns with established ionization behaviors of [1].

Why a Biphenyl Stationary Phase? Standard C18 columns rely purely on hydrophobic interactions, which can lead to poor retention and peak tailing for planar polycyclic heteroaromatics. A Biphenyl column introduces π−π interactions, which specifically engage the delocalized electron cloud of the carbazole core, ensuring sharp, symmetrical peaks.

Optimal Collision Energy (OCE) Dynamics: The oxadiazole ring is the structural "weak link" in this fused system. Under Collision-Induced Dissociation (CID), the molecule requires a stepped collision energy approach. Low CE (20 eV) triggers the characteristic neutral loss of nitric oxide (NO, 30 Da), a well-documented pathway for [2]. Higher CE (40+ eV) is required to shatter the rigid carbazole core. Utilizing OCE mapping is critical for [3].

Fragmentation Pathway Visualization

Below is the proposed ESI-CID-MS/MS fragmentation pathway, demonstrating the energy-dependent cleavage of the molecule.

Fragmentation Precursor 10H-1,2,5-Oxadiazolo[3,4-a]carbazole Precursor Ion: [M+H]+ m/z 210.0667 Frag1 Oxadiazole Cleavage Fragment: [M+H - NO]+ m/z 180.066 Precursor->Frag1 Neutral Loss: -NO (30 Da) Optimal CE: 20 eV Frag3 Carbazole Core Fragment: [C12H8N]+ m/z 166.065 Precursor->Frag3 Neutral Loss: -HCNO (43 Da) Optimal CE: 40 eV Frag2 Ring Contraction Fragment: [M+H - NO - CO]+ m/z 152.071 Frag1->Frag2 Neutral Loss: -CO (28 Da) Optimal CE: 35 eV

Proposed ESI-CID-MS/MS fragmentation pathway for 10H-1,2,5-Oxadiazolo[3,4-a]carbazole.

Self-Validating Experimental Protocol: UHPLC-ESI-QTOF

To ensure scientific integrity, this protocol incorporates a continuous self-validation loop using an internal standard and strict system suitability criteria.

Step 1: Sample Preparation & Internal Standardization
  • Stock Solution: Dissolve 1.0 mg of 10H-1,2,5-Oxadiazolo[3,4-a]carbazole in 1.0 mL of LC-MS grade Methanol.

  • Internal Standard (IS) Spiking: Spike all samples and calibration standards with 50 ng/mL of 9H-Carbazole-d8 . Causality: The deuterated analog co-elutes near the target analyte, allowing you to monitor and correct for matrix-induced ionization suppression.

  • Dilution: Dilute to a working concentration of 100 ng/mL using Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

Step 2: UHPLC Separation Parameters
  • Column: Biphenyl Core-Shell (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 5.0 min: Ramp to 95% B (Elution of the highly conjugated core occurs here).

    • 5.0 - 7.0 min: Hold at 95% B (Column wash).

    • 7.0 - 9.0 min: Re-equilibrate at 5% B.

  • Flow Rate: 0.4 mL/min | Injection Volume: 2 µL.

Step 3: ESI-QTOF MS Parameters
  • Ionization Mode: Positive Electrospray (ESI+).

  • Capillary Voltage: 3.5 kV (Optimal for semi-polar heterocycles).

  • Desolvation Temperature: 350 °C.

  • Acquisition Mode: Auto-MS/MS (Data-Dependent Acquisition).

  • Collision Energy (CE): Stepped ramp at 20 eV, 35 eV, and 50 eV to ensure capture of both the m/z 180.066 and m/z 152.071 fragments.

Step 4: System Suitability & Data Validation (The Self-Validating Loop)

Before accepting the data, the system must pass these automated checks:

  • Mass Accuracy Check: The precursor ion (m/z 210.0667) must exhibit a mass error of < 3.0 ppm . If > 3.0 ppm, recalibrate the TOF flight tube.

  • Matrix Factor (MF) Calculation: Calculate MF = (Peak Area of IS in Sample) / (Peak Area of IS in Neat Solvent).

    • Actionable threshold: If MF is outside the 0.85 – 1.15 range, severe ion suppression is occurring. The protocol dictates mandatory sample dilution (1:10) or Solid Phase Extraction (SPE) cleanup before re-injection.

References

  • Title: Fragmentation Chemistry of Tetrahydrocarbazole Analogs Relevant to Nitrogen Compounds in Heavy Crude Oils Source: Energy & Fuels (ACS Publications) URL: [Link]

  • Title: Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies Source: Journal of the Brazilian Chemical Society (SciELO) URL: [Link]

  • Title: Retention Time and Optimal Collision Energy Advance Structural Annotation Relied on LC–MS/MS Source: Analytical Chemistry (ACS Publications) URL: [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10H-1,2,5-Oxadiazolo[3,4-a]carbazole
Reactant of Route 2
10H-1,2,5-Oxadiazolo[3,4-a]carbazole
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